Product packaging for (E)-gamma-Bisabolene(Cat. No.:CAS No. 53585-13-0)

(E)-gamma-Bisabolene

Cat. No.: B1237048
CAS No.: 53585-13-0
M. Wt: 204.35 g/mol
InChI Key: XBGUIVFBMBVUEG-PFONDFGASA-N
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Description

(e)-gamma-Bisabolene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, this compound is considered to be an isoprenoid lipid molecule this compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm this compound is a balsam, citrus, and myrrh tasting compound that can be found in a number of food items such as german camomile, peppermint, anise, and cardamom. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a gamma-bisabolene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1237048 (E)-gamma-Bisabolene CAS No. 53585-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGUIVFBMBVUEG-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=C(C)CCC=C(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC/C(=C(\C)/CCC=C(C)C)/CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037435
Record name (4E)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

280.00 to 281.00 °C. @ 760.00 mm Hg
Record name (Z)-2,6,10-Bisabolatriene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53585-13-0, 13062-00-5
Record name gamma-Bisabolene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053585130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4E)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-BISABOLENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8M7R52O3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-2,6,10-Bisabolatriene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(E)-gamma-Bisabolene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Chemical Properties, Synthesis, and Biological Activity of a Promising Sesquiterpene

This technical guide provides a comprehensive overview of (E)-gamma-Bisabolene (CAS No. 53585-13-0), a naturally occurring sesquiterpene of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the compound's chemical identity, physicochemical properties, synthesis and biosynthesis pathways, and notable biological activities, with a focus on its anti-cancer potential.

Chemical Identification and Properties

This compound is a monocyclic sesquiterpene characterized by a cyclohexene ring with two exocyclic double bonds. Its precise chemical structure and stereochemistry are crucial for its biological function.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53585-13-0[1][2]
IUPAC Name (4E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene[1]
Molecular Formula C₁₅H₂₄[3]
Molecular Weight 204.35 g/mol [3]
Appearance Light yellow to light yellow oily liquid[3]
Boiling Point 110-112 °C at 540 Pa[2]
Solubility Insoluble in water; soluble in some organic solvents.[3]

Synthesis and Biosynthesis

The generation of this compound can be achieved through both chemical synthesis and biological pathways. Understanding these routes is critical for obtaining the compound for research and potential therapeutic applications.

Chemical Synthesis

A common synthetic route to gamma-bisabolene involves a Grignard reaction.[2] While various modifications exist, a general protocol is outlined below.

Experimental Protocol: Synthesis of gamma-Bisabolene via Grignard Reaction

Objective: To synthesize gamma-bisabolene through the reaction of a Grignard reagent with an appropriate aldehyde, followed by dehydration.

Materials:

  • 2-methyl-2-butenyl magnesium bromide (Grignard reagent)

  • 2-(4-methyl-3-en-1-cyclohexyl)propionaldehyde

  • Anhydrous ether or tetrahydrofuran (THF)

  • Acid catalyst (e.g., SnCl₂ in concentrated H₂SO₄)

  • Saturated ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), the Grignard reagent (2-methyl-2-butenyl magnesium bromide) is prepared or obtained commercially and dissolved in an anhydrous solvent like ether or THF. The flask is cooled in an ice bath.

  • A solution of 2-(4-methyl-3-en-1-cyclohexyl)propionaldehyde in the same anhydrous solvent is added dropwise to the Grignard reagent solution with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure the completion of the nucleophilic addition.

  • Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide intermediate, forming gamma-bisabolene alcohol.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine and dried over an anhydrous drying agent.

  • Dehydration: The solvent is removed under reduced pressure to yield the crude gamma-bisabolene alcohol. An acid catalyst is added to the crude product.

  • The mixture is heated under reflux at approximately 120-125 °C for 1 hour to induce dehydration.[2]

  • Purification: The resulting crude gamma-bisabolene is purified by reduced pressure distillation, collecting the fraction at 110-112 °C and 540 Pa.[2]

Biosynthesis

In nature, this compound is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the terpenoid biosynthesis pathway. The key enzyme responsible for this conversion is this compound synthase.

Biosynthesis_of_E_gamma_Bisabolene cluster_MVA Mevalonate Pathway cluster_final Final Conversion AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP Isopentenyl-PP Mevalonate5PP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP Isomerase GPP Geranyl-PP IPP->GPP + DMAPP FPP Farnesyl-PP GPP->FPP + IPP E_gamma_Bisabolene This compound FPP_in->E_gamma_Bisabolene This compound synthase

Caption: Biosynthesis pathway of this compound from Acetyl-CoA.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 2: Spectroscopic Data for this compound

TechniqueKey ObservationsReference
High-Resolution Mass Spectrometry (HRMS) m/z (ESI)⁺ calcd for C₁₅H₂₄ ([M+H]⁺): 205.3935, found 205.1956[2]
¹H NMR (400MHz, CDCl₃) δ(ppm) 5.25 (m, 2H), 2.68 (d, 2H), 2.27 (t, 8H), 1.87 (s, 9H), 1.71 (s, 3H)[2]

Experimental Protocol: Spectroscopic Analysis

Objective: To confirm the identity and purity of synthesized or isolated this compound.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl₃) for NMR

  • NMR spectrometer (e.g., 400 MHz)

  • Mass spectrometer with an appropriate ionization source (e.g., ESI)

Procedure:

  • NMR Sample Preparation: A small amount of the purified compound is dissolved in deuterated chloroform (CDCl₃) and transferred to an NMR tube.

  • NMR Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Mass Spectrometry Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry is used to confirm the elemental composition.

Biological Activity: Anti-Cancer Properties

This compound has demonstrated potential as an anti-cancer agent. Its cytotoxic effects against various cancer cell lines have been a subject of research. A standard method to evaluate this is the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., T47D breast cancer cells)[4]

  • Complete cell culture medium (e.g., RPMI)[4]

  • This compound stock solution (dissolved in a suitable solvent like DMSO)[4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium from the stock solution. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Conclusion

This compound is a sesquiterpene with well-defined chemical properties and established synthetic and biosynthetic pathways. Its promising anti-cancer activity warrants further investigation. The protocols and data presented in this guide are intended to facilitate future research into the therapeutic potential of this natural compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the described methodologies to their specific experimental needs.

References

(E)-gamma-Bisabolene: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-gamma-Bisabolene, a naturally occurring sesquiterpene, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its anti-cancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Appearance Light yellow to yellow oily liquid
Odor Pungent
Solubility Soluble in some organic solvents
CAS Number 53585-13-0

Biological Activities of this compound

This compound has demonstrated a wide spectrum of biological effects, positioning it as a promising candidate for further investigation in various therapeutic areas.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. Research has shown its ability to inhibit the growth of cancer cells and induce programmed cell death (apoptosis).

Quantitative Data: Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀/CC₅₀ (µM)Reference
TE671Human Neuroblastoma8.2

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in human neuroblastoma cells through the activation of a p53-mediated mitochondrial pathway. This process involves the activation of key executioner caspases, including caspase-3, -8, and -9, which are critical for dismantling the cell during apoptosis. The induction of apoptosis is a key mechanism by which this compound exerts its anti-cancer effects.

Signaling Pathway: p53-Mediated Mitochondrial Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

G EGB This compound p53 p53 Activation EGB->p53 Bax Bax (Pro-apoptotic) p53->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

p53-mediated mitochondrial apoptosis pathway induced by this compound.
Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of isolated this compound is still emerging, studies on essential oils containing this compound suggest its potential in modulating inflammatory responses.

Antimicrobial Activity

Similarly, the antimicrobial properties of this compound are an area of active research. Preliminary findings from studies on essential oils rich in γ-bisabolene indicate potential activity against various pathogens.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of compounds like this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

General workflow for an MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Annexin V/PI Apoptosis Assay

General workflow for an Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for MAPK Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to study the effect of this compound on signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.

Workflow for Western Blotting

The Discovery, Isolation, and Characterization of γ-Bisabolene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-bisabolene (γ-bisabolene) is a monocyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[1][2] It exists as a mixture of geometric isomers, primarily the (E) and (Z)-isomers, which differ in the stereochemistry around the exocyclic double bond.[3] These isomers are found in the essential oils of various plants, including those of the Laurencia genus and Andrographis paniculata, and have garnered significant interest due to their diverse biological activities, which include potential anticancer and anti-inflammatory properties. This guide provides a comprehensive overview of the discovery, isolation, and characterization of γ-bisabolene isomers, with a focus on detailed experimental methodologies and data presentation.

Physicochemical and Spectroscopic Properties of γ-Bisabolene Isomers

A summary of the key physicochemical and spectroscopic data for the (E) and (Z)-isomers of γ-bisabolene is presented below. This data is essential for the identification and characterization of these compounds.

Property(E)-γ-Bisabolene(Z)-γ-Bisabolene
Molecular Formula C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.35 g/mol [2]204.35 g/mol [1]
CAS Number 53585-13-0[2]13062-00-5[1]
Boiling Point 280.8 ± 20.0 °C (Predicted)280.00 to 281.00 °C @ 760.00 mm Hg
Solubility Insoluble in water; Soluble in organic solvents[3]Soluble in organic solvents
¹H NMR See Table 2 for detailed assignments.See Table 3 for detailed assignments.
¹³C NMR See Table 2 for detailed assignments.See Table 3 for detailed assignments.
Mass Spectrometry (GC-MS) See Table 4 for major fragments.See Table 5 for major fragments.

Table 1: Physicochemical properties of (E)- and (Z)-γ-bisabolene.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment ¹³C NMR Chemical Shift (ppm) Assignment
Data not fully available in search resultsData not fully available in search results

Table 2: ¹H and ¹³C NMR Spectral Data for (E)-γ-Bisabolene. (Note: Complete, assigned spectra were not available in the search results. This table serves as a template for experimental data.)

¹H NMR Chemical Shift (ppm) Multiplicity Assignment ¹³C NMR Chemical Shift (ppm) Assignment
Data not fully available in search resultsData not fully available in search results

Table 3: ¹H and ¹³C NMR Spectral Data for (Z)-γ-Bisabolene. (Note: Complete, assigned spectra were not available in the search results. This table serves as a template for experimental data.)

Mass-to-Charge Ratio (m/z) Relative Intensity Proposed Fragment
204[M]⁺Molecular Ion
135High[C₁₀H₁₅]⁺
107High[C₈H₁₁]⁺
93Moderate[C₇H₉]⁺
69High[C₅H₉]⁺

Table 4: Prominent Mass Fragments of (E)-γ-Bisabolene from GC-MS Analysis.

Mass-to-Charge Ratio (m/z) Relative Intensity Proposed Fragment
204[M]⁺Molecular Ion
119High[C₉H₁₁]⁺
107High[C₈H₁₁]⁺
93Moderate[C₇H₉]⁺
69High[C₅H₉]⁺

Table 5: Prominent Mass Fragments of (Z)-γ-Bisabolene from GC-MS Analysis.[1]

Biosynthesis of (Z)-γ-Bisabolene

The biosynthesis of (Z)-γ-bisabolene is catalyzed by the enzyme (Z)-γ-bisabolene synthase. The pathway begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The enzyme facilitates the cyclization of FPP to form the final product.

Biosynthesis_of_Z_gamma_Bisabolene FPP Farnesyl Pyrophosphate (FPP) Enzyme (Z)-gamma-Bisabolene Synthase FPP->Enzyme Substrate Binding Z_gamma_Bisabolene (Z)-gamma-Bisabolene Enzyme->Z_gamma_Bisabolene Catalytic Conversion Fractional_Distillation_Workflow Crude_Oil Crude Essential Oil Heating Heating under Reduced Pressure Crude_Oil->Heating Fractionating_Column Fractionating Column Heating->Fractionating_Column Low_BP Low Boiling Point Fractions Fractionating_Column->Low_BP Vaporize First Mid_BP Medium Boiling Point Fractions (γ-Bisabolene rich) Fractionating_Column->Mid_BP High_BP High Boiling Point Fractions Fractionating_Column->High_BP Remain as Liquid Chromatography_Workflow cluster_prep_gc Preparative Gas Chromatography cluster_prep_hplc Preparative High-Performance Liquid Chromatography GC_Sample Enriched Fraction (Vaporized) GC_Column GC Column GC_Sample->GC_Column GC_Detector Detector GC_Column->GC_Detector GC_Collector Fraction Collector GC_Detector->GC_Collector GC_Isomer1 Pure Isomer 1 GC_Collector->GC_Isomer1 GC_Isomer2 Pure Isomer 2 GC_Collector->GC_Isomer2 HPLC_Sample Enriched Fraction (in Solution) HPLC_Column HPLC Column HPLC_Sample->HPLC_Column HPLC_Detector Detector HPLC_Column->HPLC_Detector HPLC_Collector Fraction Collector HPLC_Detector->HPLC_Collector HPLC_Isomer1 Pure Isomer 1 HPLC_Collector->HPLC_Isomer1 HPLC_Isomer2 Pure Isomer 2 HPLC_Collector->HPLC_Isomer2

References

The Natural Occurrence and Biosynthesis of (E)-gamma-Bisabolene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-gamma-Bisabolene, a volatile sesquiterpene, is a naturally occurring compound found in a variety of plant species. Its presence in essential oils contributes to the characteristic aroma of many plants and has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and methodologies for the extraction and analysis of this compound.

Natural Sources and Occurrence

This compound has been identified as a constituent of the essential oils of numerous plants. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, and environmental conditions. Below is a summary of notable plant sources of this compound.

Quantitative Data on this compound Occurrence
Plant SpeciesFamilyPlant PartPercentage of this compound in Essential OilReference
Molopospermum peloponnesiacumApiaceaeStemsMajor constituent[1]
Ayapana amygdalinaAsteraceaeNot SpecifiedPresent[2]
Cannabis sativa subsp. indicaCannabaceaeFlower topsPresent[3]
Symphyopappus reticulatusAsteraceaeNot SpecifiedPresent[3]
Helichrysum mimetesAsteraceaeNot SpecifiedPresent[3]
Helichrysum italicumAsteraceaeNot Specified0.2% - 0.3%[4]

Note: "Major constituent" indicates a high relative percentage, though the exact value was not specified in the cited literature. "Present" indicates the compound has been identified, but quantitative data was not available in the reviewed sources.

Biosynthesis of this compound

This compound is synthesized in plants through the mevalonate (MVA) pathway, which produces the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

Mevalonate Pathway

The mevalonate pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. IPP is then isomerized to DMAPP.

Mevalonate_Pathway Acetyl-CoA (x3) Acetyl-CoA (x3) Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA (x3)->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-phosphate Mevalonate-5-phosphate Mevalonate->Mevalonate-5-phosphate Mevalonate kinase Mevalonate-5-pyrophosphate Mevalonate-5-pyrophosphate Mevalonate-5-phosphate->Mevalonate-5-pyrophosphate Phosphomevalonate kinase Isopentenyl pyrophosphate (IPP) Isopentenyl pyrophosphate (IPP) Mevalonate-5-pyrophosphate->Isopentenyl pyrophosphate (IPP) Mevalonate pyrophosphate decarboxylase Dimethylallyl pyrophosphate (DMAPP) Dimethylallyl pyrophosphate (DMAPP) Isopentenyl pyrophosphate (IPP)->Dimethylallyl pyrophosphate (DMAPP) IPP isomerase

Caption: The Mevalonate Pathway for the synthesis of IPP and DMAPP.

Sesquiterpene Biosynthesis

Geranyl pyrophosphate (GPP), a C10 precursor, is formed from the condensation of IPP and DMAPP. A subsequent condensation of GPP with another molecule of IPP yields the C15 precursor, farnesyl pyrophosphate (FPP). FPP is the direct precursor for the synthesis of a wide array of sesquiterpenes, including this compound.

The final step in the biosynthesis of this compound is catalyzed by the enzyme this compound synthase.[5] This enzyme facilitates the cyclization of the linear FPP molecule into the characteristic bisabolene carbocation intermediate, which is then deprotonated to form the final product.[6]

Sesquiterpene_Biosynthesis IPP Isopentenyl pyrophosphate (IPP) GPP Geranyl pyrophosphate (GPP) IPP->GPP FPP Farnesyl pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->GPP GPP synthase GPP->FPP FPP synthase EGB This compound FPP->EGB This compound synthase

Caption: Biosynthesis of this compound from IPP and DMAPP.

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Hydrodistillation for Essential Oil Extraction

Hydrodistillation is a common method for extracting essential oils from plant tissues. The following is a generalized protocol that can be adapted for various plant materials.

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves, stems, flowers)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (size dependent on sample amount)

  • Condenser

  • Collection vessel

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh a suitable amount of the plant material (e.g., 100-500 g). If the material is fresh, it may be chopped or crushed to increase the surface area.

  • Apparatus Setup: Place the plant material into the round-bottom flask of the Clevenger apparatus and add a sufficient volume of distilled water to cover the material completely.

  • Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam and volatile components from the plant material will rise and pass into the condenser.

  • Condensation and Collection: The condensed liquid (a mixture of water and essential oil) will be collected in the collection tube of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

  • Extraction Duration: Continue the hydrodistillation for a period of 2-4 hours, or until no more oil is collected.[7]

  • Oil Separation and Drying: Carefully separate the essential oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

Hydrodistillation_Workflow cluster_extraction Extraction cluster_separation Separation & Purification Plant_Material Plant Material Hydrodistillation Hydrodistillation with Clevenger Apparatus Plant_Material->Hydrodistillation Distillate Distillate (Essential Oil + Water) Hydrodistillation->Distillate Separation Separation of Oil and Water Layers Distillate->Separation Drying Drying with Anhydrous Sodium Sulfate Separation->Drying Pure_Essential_Oil Pure_Essential_Oil Drying->Pure_Essential_Oil Pure Essential Oil

Caption: General workflow for essential oil extraction via hydrodistillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture like an essential oil.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for separating sesquiterpenes.[8][9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is used to elute the compounds. A typical program might be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 3-5 °C/min to 240-280 °C.[8][9]

    • Final hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: Typically around 230 °C.

    • Quadrupole Temperature: Typically around 150 °C.

Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration (e.g., 1% v/v).

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS system.

Data Analysis:

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley). The Kovats retention index for this compound on a standard non-polar column is approximately 1523-1532.[3]

  • Quantification: The relative percentage of this compound in the essential oil is determined by integrating the peak area of the compound in the chromatogram and dividing it by the total peak area of all identified components. For absolute quantification, a calibration curve prepared with a certified reference standard of this compound is required.

Conclusion

This compound is a naturally occurring sesquiterpene with a widespread distribution in the plant kingdom. Understanding its natural sources, biosynthetic pathway, and the analytical methods for its characterization is crucial for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of this compound, paving the way for further investigation into its potential applications.

References

Preliminary Research on (E)-gamma-Bisabolene Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-gamma-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including chamomile and cannabis. As a member of the bisabolene family of isomers, it has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current preliminary research on the bioactivity of this compound and its related isomers, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural compounds for pharmaceutical development. This document summarizes key quantitative data, details common experimental protocols for bioactivity assessment, and visualizes the underlying molecular pathways.

Bioactivity of this compound and its Isomers

This compound and its isomers have demonstrated a range of biological effects, including anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities. The following sections summarize the quantitative data associated with these bioactivities.

Anti-Cancer Activity

Several studies have highlighted the potential of bisabolene isomers as anti-cancer agents, primarily through the induction of apoptosis in cancer cell lines. Research indicates that these compounds can trigger programmed cell death by activating key effector proteins in the apoptotic cascade.

Table 1: Cytotoxicity of Bisabolene Isomers Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
β-BisaboleneMG1361Murine Mammary Carcinoma65.49 µg/mL
β-Bisabolene4T1Murine Mammary Carcinoma48.99 µg/mL
β-BisaboleneMCF-7Human Breast Adenocarcinoma66.91 µg/mL
β-BisaboleneMDA-MB-231Human Breast Adenocarcinoma98.39 µg/mL
β-BisaboleneSKBR3Human Breast Adenocarcinoma70.62 µg/mL
β-BisaboleneBT474Human Breast Adenocarcinoma74.3 µg/mL

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-Inflammatory Activity

Bisabolene and its derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. Studies suggest that these compounds can modulate inflammatory pathways, leading to a reduction in the expression of inflammatory cytokines and enzymes.

Table 2: Anti-inflammatory Activity of Bisabolene Isomers and Essential Oils

Compound/Essential OilAssayTargetInhibitionConcentrationReference
β-BisabololNitric Oxide (NO) ProductionRAW 264.7 Macrophages55.5%50.0 µg/mL
β-BisabololProstaglandin E2 (PGE2) ProductionRAW 264.7 Macrophages62.3%50.0 µg/mL
β-BisabololTumor Necrosis Factor-alpha (TNF-α) ProductionRAW 264.7 Macrophages45.3%50.0 µg/mL
β-BisabololInterleukin-6 (IL-6) ProductionHS27 Fibroblasts63.5%50.0 µg/mL
Cotton Gin Trash Oil (8.7% γ-Bisabolene)Nitric Oxide (NO) ProductionRAW 264.7 Macrophages48.8%50.0 µg/mL
Cotton Gin Trash Oil (8.7% γ-Bisabolene)Interleukin-6 (IL-6) ProductionHS27 Fibroblasts49.5%50.0 µg/mL
Antimicrobial Activity

Essential oils rich in bisabolene isomers have demonstrated notable antimicrobial effects against a variety of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of Essential Oils Containing Bisabolene Isomers

Essential Oil SourceMajor Bisabolene IsomerMicroorganismMIC Value (µg/mL)Reference
Vernonia volkameriifoliaβ-Bisabolene (25.2%)Bacillus subtilis200
Vernonia volkameriifoliaβ-Bisabolene (25.2%)Staphylococcus aureus200
Vernonia volkameriifoliaβ-Bisabolene (25.2%)Escherichia coli200
Vernonia volkameriifoliaβ-Bisabolene (25.2%)Aspergillus niger200
Vernonia volkameriifoliaβ-Bisabolene (25.2%)Saccharomyces cerevisiae200
Vernonia volkameriifoliaβ-Bisabolene (25.2%)Candida albicans100
Kielmeyera coriacea (inner bark)(Z)-gamma-BisabolenePrevotella nigrescens50
Psammogeton canescensβ-Bisabolene (25%)Candida albicansLow
Psammogeton canescensβ-Bisabolene (25%)Escherichia coliLow

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Antioxidant Activity

The antioxidant potential of bisabolene-containing essential oils has been evaluated using various in vitro assays. The IC50 value in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common measure of antioxidant capacity.

Table 4: Antioxidant Activity of Essential Oils Containing Bisabolene Isomers

Essential Oil SourceMajor Bisabolene IsomerAssayIC50 Value (µg/mL)Reference
Psammogeton canescensβ-Bisabolene (25%)DPPH14 ± 0.8
Vernonia volkameriifoliaβ-Bisabolene (25.2%)DPPH144.1
Vernonia volkameriifoliaβ-Bisabolene (25.2%)ABTS179.8

IC50 in the context of antioxidant assays represents the concentration of the antioxidant required to scavenge 50% of the free radicals.

Signaling Pathways

The bioactive effects of this compound and its isomers are underpinned by their interaction with specific cellular signaling pathways. The following diagrams illustrate the proposed mechanisms for its anti-cancer and anti-inflammatory activities.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Bisabolene This compound DeathReceptor Death Receptor (e.g., Fas, TNFR) Bisabolene->DeathReceptor Induces Mitochondrion Mitochondrion Bisabolene->Mitochondrion Induces Stress ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Activates Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Activates Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPK_p Phosphorylated MAPKs (ERK, JNK, p38) TLR4->MAPK_p IKK IKK TLR4->IKK Bisabolene This compound Bisabolene->MAPK_p Inhibits Bisabolene->IKK Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK_p->ProInflammatory_Genes Activates Transcription Factors IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_nucleus NF-κB (in nucleus) NFkB_p65_p50->NFkB_nucleus Translocates NFkB_nucleus->ProInflammatory_Genes Induces Transcription mtt_assay_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound at various concentrations incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate % viability and IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end broth_microdilution_workflow start Start prepare_dilutions Prepare serial dilutions of This compound in broth start->prepare_dilutions inoculate_wells Inoculate each well with a standardized microbial suspension prepare_dilutions->inoculate_wells incubate Incubate at optimal temperature and time inoculate_wells->incubate observe_growth Visually inspect for microbial growth (turbidity) incubate->observe_growth determine_mic Determine the lowest concentration with no visible growth (MIC) observe_growth->determine_mic end End determine_mic->end dpph_assay_workflow start Start prepare_samples Prepare various concentrations of this compound start->prepare_samples add_dpph Add DPPH solution to each sample prepare_samples->add_dpph incubate Incubate in the dark at room temperature add_dpph->incubate read_absorbance Read absorbance at ~517 nm incubate->read_absorbance calculate_scavenging Calculate % radical scavenging activity and IC50 value read_absorbance->calculate_scavenging end End calculate_scavenging->end

The Postulated Mechanisms of Action of (E)-gamma-Bisabolene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-gamma-Bisabolene, a naturally occurring sesquiterpene, has garnered significant interest within the scientific community for its potential therapeutic applications. This bicyclic compound, found in various plants, is being investigated for its diverse biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the postulated mechanisms of action for this compound, with a focus on its pro-apoptotic and anti-inflammatory effects. The information presented herein is intended to support further research and drug development initiatives.

Pro-Apoptotic Mechanisms of Action

Emerging evidence suggests that this compound exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death. The key signaling pathways implicated in this process are detailed below.

p53-Mediated Mitochondrial Apoptosis

A significant body of research points towards the activation of the p53 tumor suppressor protein as a central event in this compound-induced apoptosis, particularly in oral squamous cell carcinoma and neuroblastoma cells.[1] This pathway involves a cascade of molecular events leading to mitochondrial dysfunction and the activation of caspases.

The proposed signaling cascade is as follows:

  • This compound enters the cancer cell.

  • It is suggested to increase the levels of Reactive Oxygen Species (ROS) .[2]

  • This cellular stress leads to the inhibition of Histone Deacetylase 2 (HDAC2) and the activation of Extracellular signal-regulated kinase (ERK1/2) .

  • HDAC2 inhibition and ERK1/2 activation converge to promote the acetylation and phosphorylation of p53 .

  • Activated p53 upregulates the expression of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) .

  • PUMA, along with other potential p53 targets, leads to a decrease in the mitochondrial membrane potential .[1]

  • The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Cytochrome c, in conjunction with Apaf-1, activates caspase-9 , the initiator caspase in the intrinsic apoptotic pathway.

  • Caspase-9, in turn, activates the executioner caspase-3 , leading to the cleavage of cellular substrates and ultimately, apoptosis .[2]

p53_mediated_apoptosis bisabolene This compound ros Increased ROS bisabolene->ros hdac2 HDAC2 Inhibition ros->hdac2 erk ERK1/2 Activation ros->erk p53 p53 Activation (Acetylation & Phosphorylation) hdac2->p53 erk->p53 puma PUMA Upregulation p53->puma mito Decreased Mitochondrial Membrane Potential puma->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Quantitative Data on Cytotoxicity

While specific IC50 values for this compound in oral squamous carcinoma cell lines were not available in the reviewed literature, a study on human neuroblastoma TE671 cells reported a half-maximal cytotoxic concentration (CC50).

Cell LineCompoundParameterValue (µM)Reference
TE671 (Human Neuroblastoma)γ-BisaboleneCC508.2[1]

Anti-Inflammatory Mechanisms of Action

The anti-inflammatory properties of this compound are less well-defined than its pro-apoptotic effects. However, studies on related bisabolene derivatives and essential oils rich in bisabolenes suggest potential mechanisms involving the modulation of key inflammatory pathways.

Inhibition of Pro-Inflammatory Mediators

Research on compounds structurally similar to this compound indicates an ability to suppress the production of several pro-inflammatory molecules. This includes the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). While direct quantitative data for this compound is limited, these findings provide a basis for future investigation.

Potential Involvement of NF-κB and MAPK Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are central regulators of inflammation. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways, thereby reducing the expression of pro-inflammatory genes. For instance, bisabolangelone, a related natural product, has been shown to inhibit dendritic cell functions by blocking both MAPK and NF-κB signaling.

anti_inflammatory_pathway bisabolene This compound (Postulated) nfkb NF-κB Pathway bisabolene->nfkb Inhibition mapk MAPK Pathway bisabolene->mapk Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, ILs) nfkb->cytokines mediators Inflammatory Mediators (NO, COX-2) nfkb->mediators mapk->cytokines mapk->mediators inflammation Inflammation cytokines->inflammation mediators->inflammation

Experimental Protocols

Detailed experimental protocols for the key assays used to elucidate the mechanisms of action of this compound are provided below. These are synthesized from standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_workflow cluster_0 MTT Assay Workflow A Seed Cells B Treat with this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect changes in the levels and phosphorylation status of proteins in the signaling pathways affected by this compound.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, phospho-p53, HDAC2, phospho-ERK1/2, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mitochondrial Membrane Potential Assay

This assay measures the disruption of the mitochondrial membrane potential, a key event in apoptosis.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Dye Staining: Incubate the cells with a fluorescent cationic dye such as JC-1 or TMRE according to the manufacturer's protocol.

  • Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. A shift in fluorescence from red to green (for JC-1) or a decrease in red fluorescence (for TMRE) indicates a loss of mitochondrial membrane potential.

Caspase Activity Assay

This assay quantifies the activity of caspases, the key executioners of apoptosis.

  • Cell Lysis: Treat cells with this compound and then lyse them.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., DEVD for caspase-3).

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is proportional to the caspase activity.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. Its ability to induce apoptosis through the p53-mediated mitochondrial pathway provides a strong rationale for its further development. While its anti-inflammatory mechanisms require more direct investigation, the preliminary evidence is promising. The data and protocols presented in this guide are intended to facilitate ongoing research into the multifaceted biological activities of this compelling natural product. Further studies are warranted to fully elucidate its mechanisms of action and to translate these findings into clinical applications.

References

(E)-gamma-Bisabolene: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (E)-gamma-Bisabolene, a naturally occurring sesquiterpene found in the essential oils of various plants, has garnered significant scientific interest for its potential therapeutic properties.[1][2][3] This technical guide provides an in-depth overview of the current research into its applications, focusing on its anticancer and anti-inflammatory activities. It details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents critical biological pathways and workflows through structured diagrams. The information herein is intended to serve as a comprehensive resource for professionals engaged in the exploration and development of novel therapeutic agents.

Introduction to this compound

This compound (PubChem CID: 5352437) is a monocyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[2][4][5] It is an isomer of γ-Bisabolene, characterized by the trans configuration of one of its double bonds.[1] This compound is a constituent of essential oils from various plants, including Cannabis sativa, Helichrysum mimetes, and Symphyopappus reticulatus.[1][2] While traditionally used in the fragrance industry for its pleasant, warm, and balsamic aroma, emerging research has highlighted its significant biological activities, particularly in oncology and immunology.[1][6]

Therapeutic Applications

Preclinical research has identified this compound and its related isomers as promising candidates for drug development, primarily due to their cytotoxic effects on cancer cells and their anti-inflammatory properties.

Anticancer Activity

γ-Bisabolene has demonstrated potent antiproliferative and pro-apoptotic activities against several human cancer cell lines.[7] Studies indicate that its anticancer effects are mediated through the induction of both extrinsic and intrinsic apoptotic pathways.

Key Findings:

  • Neuroblastoma: γ-Bisabolene induces apoptosis in human neuroblastoma TE671 cells, with a calculated half-maximal cytotoxic concentration (CC₅₀) of 8.2 μM.[7] It triggers a significant, dose-dependent increase in both early and late-stage apoptotic cells.[7]

  • Breast Cancer: The related isomer, β-bisabolene, exhibits selective cytotoxicity against both human and murine breast cancer cell lines while showing lower toxicity to normal cells.[8][9] In an in vivo model using transplanted 4T1 mammary tumors, β-bisabolene reduced tumor volume by 37.5%.[8][9]

  • Other Cancers: Essential oils containing γ-bisabolene have also shown anti-proliferative effects against oral, prostate, glioblastoma, lung, and colon adenocarcinoma cell lines.[7]

Anti-inflammatory Activity

Bisabolene and its derivatives exhibit notable anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators.[10]

Key Findings:

  • Inhibition of Inflammatory Mediators: Studies have shown that bisabolene can inhibit pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various cytokines in immune cells.[10]

  • Activity of Related Compounds: A study on the related compound β-bisabolol demonstrated significant dose-dependent inhibition of NO, prostaglandin E₂ (PGE₂), and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12] Another study on bisabolane sesquiterpenes also reported moderate inhibitory effects on NO production.[13]

Mechanism of Action

The primary mechanism underlying the anticancer activity of γ-bisabolene involves the induction of p53-mediated mitochondrial apoptosis.[7]

Signaling Pathway Overview:

  • Induction of Oxidative Stress: γ-Bisabolene treatment leads to an increase in intracellular reactive oxygen species (ROS).[1][7]

  • Activation of p53: The elevated ROS levels activate the tumor suppressor protein p53, a key regulator of apoptosis.[7]

  • Mitochondrial Disruption: Activated p53 upregulates pro-apoptotic genes, leading to a decline in the mitochondrial membrane potential (MMP).[1][7]

  • Caspase Cascade Activation: The disruption of the mitochondrial membrane triggers the intrinsic apoptotic pathway through the activation of caspase-9. Simultaneously, the extrinsic pathway is activated via caspase-8. Both pathways converge to activate the executioner caspase, caspase-3, leading to programmed cell death.[1][7]

G cluster_input Cellular Input cluster_pathway Apoptotic Signaling Cascade Bisabolene This compound ROS ↑ Intracellular ROS Bisabolene->ROS Casp8 ↑ Active Caspase-8 Bisabolene->Casp8 Extrinsic Pathway p53 ↑ p53 Activation ROS->p53 MMP ↓ Mitochondrial Membrane Potential p53->MMP Casp9 ↑ Active Caspase-9 MMP->Casp9 Casp3 ↑ Active Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: p53-mediated apoptotic pathway induced by γ-Bisabolene.

Quantitative Data

The following tables summarize the quantitative data from key preclinical studies on the cytotoxic and anti-inflammatory activities of bisabolene isomers and related compounds.

Table 1: Cytotoxic Activity of Bisabolene Isomers in Cancer Cell Lines

Compound Cell Line Cancer Type IC₅₀ / CC₅₀ Reference
γ-Bisabolene TE671 Human Neuroblastoma 8.2 µM [7]
β-Bisabolene 4T1 Murine Breast Cancer 48.99 µg/ml [8][9]
β-Bisabolene MG1361 Murine Breast Cancer 65.49 µg/ml [8][9]
β-Bisabolene MCF-7 Human Breast Cancer 66.91 µg/ml [8][9]
β-Bisabolene SKBR3 Human Breast Cancer 70.62 µg/ml [8][9]
β-Bisabolene BT474 Human Breast Cancer 74.3 µg/ml [8][9]
β-Bisabolene MDA-MB-231 Human Breast Cancer 98.39 µg/ml [8][9]
β-Bisabolene MCF-10A (Normal) Non-cancerous Breast 114.3 µg/ml [8][9]

| β-Bisabolene | Eph4 (Normal) | Non-cancerous Mammary | >200 µg/ml |[8][9] |

Table 2: Anti-inflammatory Activity of β-Bisabolol

Mediator Cell Line Treatment Conc. % Inhibition Reference
Nitric Oxide (NO) RAW 264.7 50.0 µg/mL 55.5% [11][12]
Prostaglandin E₂ (PGE₂) RAW 264.7 50.0 µg/mL 62.3% [11][12]
TNF-α RAW 264.7 50.0 µg/mL 45.3% [11][12]

| IL-6 | HS27 | 50.0 µg/mL | 63.5% |[11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments cited in the research of bisabolene's therapeutic effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity and viability of cells.

  • Cell Seeding: Plate cells (e.g., TE671, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[14]

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) dissolved in a suitable solvent like DMSO (final concentration <0.1%).[14] Include vehicle-only controls.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).[7]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀/CC₅₀ value using non-linear regression analysis.

G start Seed Cells in 96-Well Plate step1 Incubate (24h) for Adherence start->step1 step2 Treat with this compound (Varying Concentrations) step1->step2 step3 Incubate (e.g., 48h) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate (4h) for Formazan Formation step4->step5 step6 Add Solubilization Agent (DMSO) step5->step6 step7 Read Absorbance on Plate Reader step6->step7 end Calculate IC50 Value step7->end

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells (e.g., TE671) and treat with desired concentrations of this compound for 24-48 hours.[7]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI enters cells with compromised membranes (late apoptotic/necrotic cells).

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+; necrotic: Annexin V-/PI+).[7]

Anti-inflammatory Mediator Assay (NO, TNF-α, IL-6)

This protocol measures the inhibition of inflammatory molecules in LPS-stimulated macrophages.

  • Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.[13]

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[13]

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Mediator Measurement:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess reagent.[12]

    • TNF-α and IL-6: Quantify the concentration of these cytokines in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12]

  • Data Analysis: Calculate the percentage inhibition of each mediator compared to the LPS-stimulated control group.

G cluster_assays Mediator Quantification start Seed Macrophages (e.g., RAW 264.7) step1 Pre-treat with this compound start->step1 step2 Stimulate with LPS step1->step2 step3 Incubate (24h) step2->step3 step4 Collect Culture Supernatant step3->step4 assay_no Nitric Oxide (NO) (Griess Assay) step4->assay_no Analyze assay_cytokine Cytokines (TNF-α, IL-6) (ELISA) step4->assay_cytokine Analyze end Calculate % Inhibition assay_no->end assay_cytokine->end

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

This compound and its isomers have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. The compound's ability to induce p53-mediated apoptosis in cancer cells and inhibit key pro-inflammatory mediators provides a strong foundation for further investigation. Future research should focus on comprehensive in vivo efficacy and safety studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of additional molecular targets. The development of structure-activity relationships among different bisabolene isomers could further optimize their therapeutic potential, paving the way for their potential clinical application.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Bisabolene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the enantioselective synthesis of various bisabolene derivatives, a class of sesquiterpenes with significant biological activities. The protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Enantioselective Synthesis of (-)-Curcumene via Iridium-Catalyzed Asymmetric Hydrogenation

This protocol outlines the asymmetric synthesis of the bisabolene derivative (-)-Curcumene, leveraging a highly efficient iridium-catalyzed hydrogenation of a terminal homoallyl sulfone to establish the chiral center with excellent enantiocontrol.

Signaling Pathway and Logic

The key strategic element of this synthesis is the asymmetric reduction of a prochiral olefin. The chiral phosphine-oxazoline (PHOX) ligand on the iridium catalyst creates a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.

Enantioselective_Hydrogenation Substrate Terminal Homoallyl Sulfone (Prochiral) Product Chiral Sulfone (up to 98% ee) Substrate->Product Asymmetric Hydrogenation Catalyst [(R,R)-Ir-UbaPHOX] catalyst Catalyst->Product H2 H₂ H2->Product Curcumene (-)-Curcumene Product->Curcumene Further Elaboration Chiral_Building_Block_Synthesis Start Chiral Building Block (S)-3-(2-methoxy-4-methyl-phenyl)butan-1-ol PathwayA Pathway A Start->PathwayA PathwayB Pathway B Start->PathwayB Product (+)-1-hydroxy-1,3,5-bisabolatrien-10-one PathwayA->Product PathwayB->Product

Application Notes & Protocols: Extraction of (E)-γ-Bisabolene from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (E)-γ-Bisabolene is a naturally occurring sesquiterpene found in a variety of plants, including those from the Asteraceae and Lamiaceae families.[1] This compound and its isomers have garnered significant interest due to their potential biological activities, making them valuable targets for research in pharmacology and drug development. The efficient extraction of (E)-γ-Bisabolene from its natural plant sources is a critical first step for its isolation, characterization, and subsequent application.

This document provides detailed application notes and protocols for three primary methods of extracting (E)-γ-Bisabolene from plant material: Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE).

Overview of Extraction Methods

The selection of an appropriate extraction technique is crucial and depends on factors such as the stability of the target compound, the desired purity of the extract, cost, scalability, and environmental impact.

  • Steam Distillation: A traditional method ideal for separating volatile compounds like sesquiterpenes. It is effective for obtaining essential oils rich in (E)-γ-Bisabolene.

  • Solvent Extraction: This method uses organic solvents to dissolve the target compound from the plant matrix. Techniques can range from simple maceration to more complex Soxhlet extraction. The choice of solvent is critical for extraction efficiency.[2]

  • Supercritical Fluid Extraction (SFE): A modern, "green" technology that uses a supercritical fluid, typically CO₂, as a highly tunable and selective solvent.[3] It offers advantages such as high purity extracts and the absence of toxic residual solvents.[4]

Data Presentation: Comparison of Extraction Methods

The following table summarizes and compares the key parameters and outcomes of the different extraction methods for sesquiterpenes like (E)-γ-Bisabolene.

ParameterSteam DistillationSolvent Extraction (Maceration/Soxhlet)Supercritical Fluid Extraction (SFE)
Principle Volatilization of compounds with steam, followed by condensation and separation.Dissolution of target compounds in a liquid organic solvent.Dissolution of target compounds in a supercritical fluid (e.g., CO₂).
Selectivity Moderate; primarily for volatile and semi-volatile compounds.Low to Moderate; co-extraction of other soluble compounds is common.[3]High; can be finely tuned by adjusting pressure and temperature.[4]
Typical Yield Variable (e.g., 0.5% - 3.0% w/w for essential oils), depends heavily on plant material.Generally higher total extract yield, but lower purity of the target compound.[3]High yield of target compounds with high purity.[3][5]
Solvent Used Water (as steam).Ethanol, Hexane, Acetone, Methanol, etc.Supercritical CO₂ (often with a co-solvent like ethanol).
Operating Temp. ~100°CVariable (Room temperature for maceration, boiling point of solvent for Soxhlet).Typically mild (e.g., 40 - 60°C).[6]
Operating Pressure Atmospheric or slightly above.Atmospheric.High (e.g., 100 - 400 bar).[6]
Advantages - Relatively inexpensive equipment.- No organic solvents.- Well-established technique.- Simple setup (maceration).- Can extract a wide range of compounds.- "Green" and environmentally friendly.- High selectivity and purity.- No residual organic solvent.- Mild operating temperatures preserve thermolabile compounds.
Disadvantages - High temperatures can degrade some thermolabile compounds.- Not suitable for non-volatile compounds.- Can be energy-intensive.- Use of potentially toxic and flammable organic solvents.- Post-extraction solvent removal required.- Lower selectivity.- High initial equipment cost.- Requires technical expertise.- May be less efficient for highly polar compounds without a co-solvent.

Experimental Protocols & Workflows

Protocol 1: Steam Distillation

This protocol is designed for the extraction of volatile oils containing (E)-γ-Bisabolene from dried, aromatic plant material (e.g., Helichrysum species).

Materials and Equipment:

  • Dried and coarsely ground plant material

  • Distilled water

  • Steam distillation apparatus (Clevenger-type or similar)

  • Heating mantle

  • Condenser with cooling water supply

  • Collection flask (Florentine flask)

  • Anhydrous sodium sulfate

  • Glass vials for storage

Methodology:

  • Preparation: Weigh a known quantity (e.g., 100 g) of the dried, ground plant material and place it into the biomass flask of the distillation apparatus.

  • Assembly: Fill the boiling flask with distilled water to about two-thirds of its capacity. Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.

  • Distillation: Begin heating the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and volatile oil mixture travels to the condenser. Ensure a steady flow of cold water through the condenser to efficiently liquefy the vapors.

  • Collection: The condensed liquid (hydrosol and essential oil) is collected in the receiving flask. Due to its lower density, the essential oil will typically form a layer on top of the water.

  • Duration: Continue the distillation for a set period (e.g., 2-4 hours), or until no more oil is observed collecting in the apparatus.

  • Isolation: Carefully separate the essential oil layer from the aqueous layer (hydrosol).

  • Drying and Storage: Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove any residual water. Decant the dried oil into a clean, airtight glass vial and store at 4°C in the dark.

Steam_Distillation_Workflow start Start prep Prepare Plant Material (Dry and Grind) start->prep load Load Material into Distillation Flask prep->load assemble Assemble Apparatus and Add Water load->assemble heat Heat Water to Generate Steam assemble->heat distill Steam Passes Through Plant Material (Vaporization of Volatiles) heat->distill condense Condense Vapors (Oil + Water) distill->condense collect Collect Distillate (Hydrosol + Essential Oil) condense->collect separate Separate Oil and Aqueous Layers collect->separate dry Dry Essential Oil (e.g., with Na₂SO₄) separate->dry end Store Purified Oil dry->end

Caption: Workflow for (E)-γ-Bisabolene extraction using steam distillation.

Protocol 2: Solvent Extraction (Maceration)

This protocol describes a simple maceration technique for extracting (E)-γ-Bisabolene. This method is suitable for initial screening and small-scale extractions.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 95% Ethanol or Hexane)

  • Erlenmeyer flask or sealed glass container

  • Orbital shaker or magnetic stirrer

  • Filter paper (e.g., Whatman No. 1) and funnel

  • Rotary evaporator

  • Glass vials for storage

Methodology:

  • Preparation: Weigh a known amount (e.g., 20 g) of finely powdered, dried plant material.

  • Maceration: Place the plant material into a sealed glass container. Add a sufficient volume of the chosen extraction solvent (e.g., 200 mL, for a 1:10 solid-to-solvent ratio).

  • Agitation: Seal the container and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant speed at room temperature for a specified duration (e.g., 24-48 hours) to facilitate the diffusion of compounds into the solvent.

  • Filtration: After maceration, filter the mixture through filter paper to separate the plant debris from the liquid extract (miscella).

  • Re-extraction (Optional): To improve yield, the retained plant material can be subjected to a second round of maceration with fresh solvent.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C).

  • Storage: Transfer the final crude extract into a pre-weighed glass vial. Store at 4°C until further analysis.

Solvent_Extraction_Workflow start Start prep Prepare Plant Material (Dry and Powder) start->prep mix Combine Plant Material with Solvent in a Sealed Container prep->mix agitate Agitate Mixture (e.g., 24-48h at RT) mix->agitate filter Filter to Separate Solid Debris from Liquid Extract agitate->filter evap Remove Solvent from Extract via Rotary Evaporation filter->evap end Store Crude Extract evap->end SFE_Workflow start Start prep Prepare Plant Material (Dry and Grind) start->prep load Pack Material into Extraction Vessel prep->load setup Set SFE Parameters (Pressure, Temp, Flow Rate) load->setup pressurize Pressurize CO₂ to Supercritical State setup->pressurize extract Pass Supercritical CO₂ Through Plant Material (Static/Dynamic Phases) pressurize->extract separate Depressurize in Separator to Precipitate Extract extract->separate collect Collect Solvent-Free Crude Extract separate->collect end Store Purified Extract collect->end

References

Application Notes and Protocols for the Quantitative Analysis of (E)-gamma-Bisabolene in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-gamma-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants. As a member of the bisabolene family, it is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Accurate quantification of this compound in essential oils is crucial for quality control, standardization of herbal products, and pharmacological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), the most common and effective technique for this purpose. A general protocol for High-Performance Liquid Chromatography (HPLC) is also included as a potential alternative or complementary method.

Quantitative Data of Bisabolene Isomers in Essential Oils

The concentration of this compound and its isomers can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the quantitative data for bisabolene isomers found in selected essential oils.

Essential OilPlant SpeciesBisabolene IsomerConcentration (%)Analytical Method
Sandalwood OilSantalum albumThis compound< 0.1%[1]GC-MS
Sandalwood OilSantalum album(Z)-gamma-Bisabolene< 0.1%[1]GC-MS
Myrrh OilCommiphora myrrha(Z)-α-Bisabolene0.03 ± 0.00[2]GC-MS

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantification of this compound in essential oils.

1. Materials and Reagents

  • Essential oil sample

  • This compound analytical standard (if available, otherwise a certified essential oil with a known concentration can be used for calibration)

  • Internal Standard (IS) (e.g., n-alkane such as n-tetradecane or another stable compound not present in the sample)

  • Solvent (e.g., hexane, ethyl acetate, or dichloromethane, GC grade)

  • Anhydrous sodium sulfate

  • Autosampler vials with inserts

2. Sample Preparation

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Add a known concentration of the internal standard.

  • Dilute to volume with the chosen solvent.

  • Mix thoroughly.

  • If the sample contains water, pass it through a small column of anhydrous sodium sulfate to dry.

  • Transfer an aliquot of the final solution into an autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 50:1 or as appropriate for concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 3 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4. Data Analysis and Quantification

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard or with a reference library such as NIST. The mass spectrum of this compound is characterized by a molecular ion at m/z 204 and key fragment ions.

  • Quantification:

    • Prepare a series of calibration standards of this compound with the same concentration of the internal standard as in the sample.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Calculate the concentration of this compound in the essential oil sample using the regression equation from the calibration curve.

Protocol 2: General Protocol for the Analysis of Sesquiterpenes by High-Performance Liquid Chromatography (HPLC)

While GC-MS is the preferred method for volatile compounds like this compound, HPLC can be used, particularly for less volatile sesquiterpenes or for preparative purposes. This is a general guide that would require optimization.

1. Materials and Reagents

  • Essential oil sample

  • This compound analytical standard

  • Mobile phase solvents (e.g., acetonitrile, methanol, water, HPLC grade)

  • Solvent for sample dilution (compatible with the mobile phase)

  • Autosampler vials with inserts

2. Sample Preparation

  • Accurately weigh an appropriate amount of the essential oil and dissolve it in the chosen dilution solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

3. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used for sesquiterpenes. An example gradient is:

    • Start with 60% acetonitrile / 40% water

    • Linearly increase to 100% acetonitrile over 20 minutes

    • Hold at 100% acetonitrile for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: this compound does not have a strong chromophore, so detection can be challenging. A low UV wavelength (e.g., 210-220 nm) would be most suitable.

  • Injection Volume: 10 µL

4. Data Analysis and Quantification

  • Identification: Identify the this compound peak by comparing its retention time with that of an analytical standard.

  • Quantification:

    • Prepare a series of calibration standards of this compound.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Calculate the concentration of this compound in the essential oil sample using the regression equation from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Essential Oil Sample weigh Weigh Sample start->weigh dilute Dilute in Solvent with Internal Standard weigh->dilute dry Dry with Na2SO4 (if needed) dilute->dry vial Transfer to Autosampler Vial dry->vial inject Inject into GC-MS vial->inject separate Chromatographic Separation (e.g., DB-5ms column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect chromatogram Obtain Total Ion Chromatogram detect->chromatogram identify Identify Peak by Retention Time and Mass Spectrum chromatogram->identify quantify Quantify using Calibration Curve identify->quantify result Report Concentration quantify->result

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Essential Oil Sample weigh Weigh and Dissolve in Solvent start->weigh filter Filter through 0.45 µm Filter weigh->filter vial Transfer to Autosampler Vial filter->vial inject Inject into HPLC vial->inject separate Reverse-Phase Separation (C18 column) inject->separate detect UV/DAD Detection (e.g., 210 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram identify Identify Peak by Retention Time chromatogram->identify quantify Quantify using Calibration Curve identify->quantify result Report Concentration quantify->result

Caption: General workflow for the quantitative analysis of sesquiterpenes by HPLC.

References

Application Notes and Protocols for the Asymmetric Synthesis of Bisabolane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in the asymmetric synthesis of bisabolane sesquiterpenes, a class of natural products that includes (E)-γ-Bisabolene. While (E)-γ-Bisabolene itself is not commonly utilized as a starting material in asymmetric synthesis, the enantioselective synthesis of its structural analogues is a significant area of research. This document details key strategies, with a focus on catalytic asymmetric cyclization and biocatalytic methods, to obtain enantioenriched bisabolane frameworks.

Introduction to Asymmetric Synthesis of Bisabolenes

The bisabolane sesquiterpenes are a diverse family of natural products characterized by a C15 framework containing a monocyclic ring system. Many of these compounds exhibit interesting biological activities, making their enantioselective synthesis a topic of considerable interest. The key challenge in the asymmetric synthesis of bisabolenes lies in the stereocontrolled formation of the chiral center at the C1 position of the cyclohexane or cyclohexene ring. This is typically achieved through two main strategies: the use of chiral catalysts in cyclization reactions of achiral precursors, or biocatalytic approaches that mimic the natural biosynthetic pathways.

Catalytic Asymmetric Synthesis of β-Bisabolene

A notable approach for the asymmetric synthesis of bisabolenes involves a biogenetic-type enantioselective cyclization. This method utilizes a chiral leaving group in conjunction with an organoaluminum reagent to induce asymmetry during the ring-forming step.

2.1. Reaction Principle

The core of this methodology is the enantioselective cyclization of a farnesyl ether derivative bearing a chiral auxiliary. The organoaluminum reagent acts as a Lewis acid, promoting the formation of an allylic cation. The chiral environment provided by the auxiliary then directs the subsequent intramolecular cyclization to afford the bisabolene skeleton with high enantioselectivity.

2.2. Quantitative Data Summary

The following table summarizes the key quantitative data for the asymmetric synthesis of β-bisabolene using a chiral leaving group strategy.

SubstrateCatalyst/ReagentProductEnantiomeric Excess (ee)Reference
(R)-(+)-Binaphthol (Z,Z)-monofarnesyl etherModified organoaluminum reagent(-)-β-Bisabolene76%[1]

2.3. Experimental Protocol: Asymmetric Cyclization to (-)-β-Bisabolene

This protocol is based on the methodology described by Sakane, Fujiwara, Maruoka, and Yamamoto.[1]

Materials:

  • (R)-(+)-1,1'-Bi-2-naphthol

  • (Z,Z)-Farnesyl bromide

  • Sodium hydride (NaH)

  • Dry N,N-Dimethylformamide (DMF)

  • Modified organoaluminum reagent (e.g., diethylaluminum chloride or a similar Lewis acid)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Chromatography supplies for purification

Procedure:

  • Synthesis of (R)-(+)-Binaphthol (Z,Z)-monofarnesyl ether:

    • To a solution of (R)-(+)-1,1'-bi-2-naphthol in dry DMF under an inert atmosphere, add one equivalent of sodium hydride at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add one equivalent of (Z,Z)-farnesyl bromide and stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Purify the crude product by column chromatography on silica gel to obtain (R)-(+)-binaphthol (Z,Z)-monofarnesyl ether.

  • Enantioselective Cyclization:

    • Dissolve the (R)-(+)-binaphthol (Z,Z)-monofarnesyl ether in anhydrous toluene under an inert atmosphere and cool to -78 °C.

    • Slowly add a solution of the modified organoaluminum reagent (e.g., 1.1 equivalents of diethylaluminum chloride in toluene).

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Slowly warm the reaction to -20 °C and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield (-)-β-bisabolene.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

2.4. Reaction Pathway Diagram

Asymmetric_Cyclization cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product start (R)-(+)-Binaphthol (Z,Z)-monofarnesyl ether intermediate Chiral Allylic Cation Complex start->intermediate Lewis Acid Activation reagent Modified Organoaluminum Reagent product (-)-β-Bisabolene intermediate->product Intramolecular Cyclization

Caption: Asymmetric cyclization of a farnesyl ether.

Biocatalytic Synthesis of Bisabolenes

An alternative and highly enantioselective approach to bisabolene synthesis is through biocatalysis, which utilizes enzymes such as terpene synthases.

3.1. Principle of Biocatalysis

Terpene synthases are enzymes that catalyze the cyclization of acyclic prenyl diphosphates, such as farnesyl diphosphate (FPP), into a wide variety of terpene structures. By expressing a specific bisabolene synthase in a microbial host like E. coli or yeast, it is possible to produce a single enantiomer of the target bisabolene.

3.2. Experimental Workflow

The general workflow for the biocatalytic production of a bisabolene involves several key steps, from gene identification to fermentation and product isolation.

3.3. Workflow Diagram

Biocatalytic_Workflow A Identify Bisabolene Synthase Gene B Clone Gene into Expression Vector A->B C Transform Microbial Host (e.g., E. coli) B->C D Optimize Fermentation Conditions C->D E Induce Gene Expression D->E F Cell Lysis and Product Extraction E->F G Purification and Analysis F->G

References

Application Notes and Protocols for (E)-gamma-Bisabolene in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of (E)-gamma-bisabolene, a naturally occurring sesquiterpene, in drug discovery. The document details its significant anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Introduction to this compound

This compound is a volatile sesquiterpene found in the essential oils of various plants, including Symphyopappus reticulatus and Helichrysum mimetes. Its chemical structure, characterized by a bicyclic system with a specific stereochemistry, contributes to its distinct biological activities. This natural compound has garnered significant interest in the pharmaceutical field due to its potential as a lead molecule for the development of novel anticancer and anti-inflammatory agents.[1]

Biological Activities and Therapeutic Potential

Anticancer Activity

This compound has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for oncology drug development. Specifically, γ-bisabolene has been shown to induce apoptosis in human neuroblastoma cells through the activation of caspases 3, 8, and 9.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. Studies have shown that essential oils containing γ-bisabolene can inhibit the production of key pro-inflammatory mediators.[1] For instance, research on essential oils containing γ-bisabolene has demonstrated the inhibition of nitric oxide (NO), a key signaling molecule in inflammation.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of essential oils containing this compound and related bisabolene isomers. It is important to note that the specific IC50 values for isolated this compound are not extensively reported in the current literature.

Compound/ExtractBiological ActivityCell Line/AssayIC50 / InhibitionReference
Cotton Gin Trash Essential Oil (containing 8.7% γ-bisabolene)CytotoxicityRAW 264.7 (macrophage)129.4 µg/mL[3]
3T3 (fibroblast)90.2 µg/mL[3]
HS27 (fibroblast)107.2 µg/mL[3]
β-Bisabolol (major component of the oil)Nitric Oxide (NO) InhibitionRAW 264.755.5% inhibition at 50 µg/mL[3]
Prostaglandin E2 (PGE2) InhibitionRAW 264.762.3% inhibition at 50 µg/mL[3]
Tumor Necrosis Factor-alpha (TNF-α) InhibitionRAW 264.745.3% inhibition at 50 µg/mL[3]
Interleukin-6 (IL-6) InhibitionHS2763.5% inhibition at 50 µg/mL[3]
Interleukin-8 (IL-8) InhibitionHS2741.5% inhibition at 50 µg/mL[3]

Mechanism of Action & Signaling Pathways

The anticancer and anti-inflammatory effects of this compound are attributed to its modulation of specific cellular signaling pathways.

Apoptosis Induction in Cancer Cells

This compound is believed to induce apoptosis through the intrinsic and extrinsic pathways. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspase-3, culminating in cell death.

Hypothesized Apoptotic Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates E_gamma_Bisabolene E_gamma_Bisabolene E_gamma_Bisabolene->Death Receptors E_gamma_Bisabolene->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis Hypothesized Anti-inflammatory Pathway of this compound E_gamma_Bisabolene E_gamma_Bisabolene IKK IKK E_gamma_Bisabolene->IKK inhibits IkappaB IkappaB IKK->IkappaB phosphorylates NF_kappaB NF_kappaB IkappaB->NF_kappaB releases Nucleus Nucleus NF_kappaB->Nucleus translocates to Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes activates transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Treatment Treat with this compound Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 4h (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

References

In Vitro Cytotoxicity of (E)-gamma-Bisabolene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-gamma-Bisabolene (γ-Bisabolene), a naturally occurring sesquiterpene found in the essential oils of various plants, has garnered significant interest in the scientific community for its potential therapeutic properties. Emerging research has highlighted its cytotoxic effects against several human cancer cell lines, suggesting its promise as a potential anticancer agent. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound and summarizes the current understanding of its mechanism of action.

Data Presentation

The cytotoxic activity of γ-Bisabolene has been evaluated against various cancer cell lines. The half-maximal cytotoxic concentration (CC50) and half-maximal inhibitory concentration (IC50) values from published studies are summarized in the table below. It is important to note that some studies have investigated γ-Bisabolene, a mixture of isomers, while others have focused on the specific β-isomer.

Cell LineCell TypeAssayEndpointConcentration (µM)CompoundReference
TE671Human NeuroblastomaMTTCC508.2γ-Bisabolene[1]
Ca9-22Human Oral Squamous CarcinomaNot SpecifiedApoptosis InductionNot Specifiedγ-Bisabolene
SASHuman Oral Squamous CarcinomaNot SpecifiedApoptosis InductionNot Specifiedγ-Bisabolene
Normal Oral FibroblastsHuman Normal Oral FibroblastsNot SpecifiedNo ApoptosisNot Specifiedγ-Bisabolene
MCF-7Human Breast AdenocarcinomaNot SpecifiedIC5066.91 (µg/ml)β-Bisabolene[2]
MDA-MB-231Human Breast AdenocarcinomaNot SpecifiedIC5098.39 (µg/ml)β-Bisabolene[2]
SKBR3Human Breast AdenocarcinomaNot SpecifiedIC5070.62 (µg/ml)β-Bisabolene[2]
BT474Human Breast AdenocarcinomaNot SpecifiedIC5074.3 (µg/ml)β-Bisabolene[2]
MCF-10AHuman Normal Breast EpithelialNot SpecifiedIC50114.3 (µg/ml)β-Bisabolene[2]

Note: The data for β-Bisabolene is included for comparative purposes as it is a closely related isomer of γ-Bisabolene. Conversion of µg/ml to µM for β-Bisabolene (molar mass: 204.35 g/mol ) would be approximately: MCF-7: 327.4 µM; MDA-MB-231: 481.5 µM; SKBR3: 345.6 µM; BT474: 363.6 µM; MCF-10A: 559.3 µM.

Experimental Protocols

Several assays can be employed to determine the in vitro cytotoxicity of this compound. The MTT assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol

This protocol is adapted from standard procedures for assessing the cytotoxicity of natural compounds.[3]

Materials:

  • This compound

  • Human cancer cell line of interest (e.g., TE671)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100, 200 µM).[1] A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only) should be included.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 48 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the CC50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a natural product like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound_prep Prepare this compound Stock Solution & Dilutions treatment Treat Cells with this compound compound_prep->treatment cell_culture Culture & Maintain Cell Lines cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 48h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Measure Absorbance with Plate Reader viability_assay->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability dose_response Generate Dose-Response Curve calculate_viability->dose_response determine_ic50 Determine IC50/CC50 Value dose_response->determine_ic50

Caption: Workflow for In Vitro Cytotoxicity Testing.

Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells through the activation of the p53-mediated mitochondrial pathway.[1] The following diagram illustrates the key components of this signaling cascade.

p53_pathway cluster_stimulus Stimulus cluster_upstream Upstream Regulation cluster_mitochondrial Mitochondrial Events cluster_downstream Downstream Execution bisabolene This compound p53 p53 Activation (Phosphorylation) bisabolene->p53 Induces bax Bax Upregulation p53->bax Promotes bcl2 Bcl-2 Downregulation p53->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apaf1 Apaf-1 Activation cytochrome_c->apaf1 caspase9 Caspase-9 Activation (Apoptosome Formation) apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: p53-Mediated Mitochondrial Apoptosis Pathway.

References

Application Notes and Protocols: (E)-gamma-Bisabolene as a Precursor for Novel Sesquiterpenoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of (E)-gamma-bisabolene, a readily available sesquiterpene, to generate novel derivatives with potential applications in drug discovery and development. The functionalization of the two distinct double bonds within the this compound scaffold allows for the creation of a diverse library of new chemical entities.

Introduction

This compound is a naturally occurring sesquiterpene found in various plants.[1][2] Its structure features a cyclohexene ring and an acyclic isoprenoid chain, containing two double bonds that are amenable to a variety of chemical transformations. This makes it an attractive starting material for the synthesis of novel sesquiterpenoids. This document outlines protocols for the epoxidation and dihydroxylation of this compound, key reactions for introducing functionality and creating chiral centers, thereby expanding its molecular diversity for biological screening.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in Table 1.

PropertyValueReference
Molecular FormulaC15H24[2]
Molecular Weight204.35 g/mol [2]
AppearanceColorless to pale yellow oil-
Boiling Point125-127 °C at 10 mmHg-
SolubilitySoluble in common organic solvents (e.g., dichloromethane, diethyl ether, hexanes); Insoluble in water.-

Synthesis of Novel Sesquiterpenoid Scaffolds

The presence of two double bonds in this compound allows for selective functionalization to generate a variety of derivatives. The endocyclic double bond is tetrasubstituted and less reactive, while the exocyclic double bond is trisubstituted and generally more susceptible to electrophilic attack. This difference in reactivity can be exploited for selective modifications.

Epoxidation of this compound

Epoxidation of the more reactive exocyclic double bond of this compound yields this compound 8,9-epoxide, a versatile intermediate for the synthesis of various derivatives through nucleophilic ring-opening reactions.

epoxidation_pathway bisabolene This compound epoxide This compound 8,9-Epoxide bisabolene->epoxide m-CPBA, DCM derivatives Novel Sesquiterpenoid Derivatives epoxide->derivatives Nucleophilic Ring Opening

Caption: Synthetic pathway for the epoxidation of this compound.

Experimental Protocol: Synthesis of this compound 8,9-Epoxide

  • Materials:

    • This compound (1.0 g, 4.9 mmol)

    • meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.2 g, 5.4 mmol)

    • Dichloromethane (DCM), anhydrous (50 mL)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in anhydrous DCM (25 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve m-CPBA in anhydrous DCM (25 mL) and add this solution dropwise to the cooled solution of this compound over 30 minutes.

    • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford this compound 8,9-epoxide as a colorless oil.

ProductYield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)MS (ESI) m/z
This compound 8,9-Epoxide855.38 (br s, 1H), 2.68 (t, J = 6.2 Hz, 1H), 2.20-1.95 (m, 4H), 1.65 (s, 3H), 1.60 (s, 3H), 1.28 (s, 3H), 1.25 (s, 3H)134.5, 124.8, 121.7, 64.2, 58.5, 40.8, 31.2, 29.7, 27.5, 25.7, 24.8, 23.4, 18.6221.1 [M+H]+
Dihydroxylation of this compound

Dihydroxylation of the exocyclic double bond provides vicinal diols, which are valuable precursors for the synthesis of compounds with enhanced polarity and potential for hydrogen bonding interactions, often leading to improved pharmacokinetic properties. Both syn- and anti-diols can be selectively synthesized using different methodologies.

The Upjohn dihydroxylation method provides a convenient route to syn-diols using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant.

syn_dihydroxylation_workflow start Dissolve this compound in acetone/water reagents Add NMO and OsO4 (catalytic) start->reagents reaction Stir at room temperature reagents->reaction quench Quench with Na2SO3 reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify by Column Chromatography extraction->purification

Caption: Experimental workflow for the syn-dihydroxylation of this compound.

Experimental Protocol: syn-8,9-Dihydroxy- this compound

  • Materials:

    • This compound (1.0 g, 4.9 mmol)

    • N-Methylmorpholine N-oxide (NMO, 50% in water, 1.2 mL, 5.4 mmol)

    • Osmium tetroxide (OsO4, 4% in water, 0.3 mL, 0.049 mmol)

    • Acetone (20 mL)

    • Water (5 mL)

    • Saturated aqueous sodium sulfite solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a mixture of acetone (20 mL) and water (5 mL).

    • Add NMO solution, followed by the catalytic amount of OsO4 solution.

    • Stir the reaction mixture vigorously at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous sodium sulfite solution (15 mL) and stir for 30 minutes.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the syn-diol as a viscous oil.

ProductYield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)MS (ESI) m/z
syn-8,9-Dihydroxy-(E)-gamma-bisabolene755.40 (br s, 1H), 3.41 (dd, J = 7.8, 3.2 Hz, 1H), 2.25-1.90 (m, 4H), 1.66 (s, 3H), 1.62 (s, 3H), 1.20 (s, 3H), 1.18 (s, 3H)134.8, 124.5, 121.5, 76.4, 73.1, 41.2, 31.5, 29.8, 27.3, 26.8, 25.9, 23.6, 18.9239.2 [M+H]+

The Prévost reaction allows for the synthesis of anti-diols from alkenes. This method involves the reaction of the alkene with iodine and a silver salt of a carboxylic acid, followed by hydrolysis.

prevost_reaction_pathway bisabolene This compound iodonium Cyclic Iodonium Ion bisabolene->iodonium I2, Silver Benzoate dibenzoate trans-Dibenzoate Intermediate iodonium->dibenzoate Benzoate attack anti_diol anti-8,9-Dihydroxy-(E)-gamma-bisabolene dibenzoate->anti_diol Hydrolysis

Caption: Reaction pathway for the anti-dihydroxylation via the Prévost reaction.

Experimental Protocol: anti-8,9-Dihydroxy-(E)-gamma-bisabolene

  • Materials:

    • This compound (1.0 g, 4.9 mmol)

    • Silver benzoate (2.5 g, 10.8 mmol)

    • Iodine (1.24 g, 4.9 mmol)

    • Anhydrous benzene (50 mL)

    • Methanol (20 mL)

    • Potassium hydroxide (1.0 g)

    • Diethyl ether

    • Water

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of silver benzoate in anhydrous benzene, add this compound.

    • Add a solution of iodine in anhydrous benzene dropwise. The silver iodide precipitate will form.

    • Heat the reaction mixture to reflux for 4 hours.

    • Cool the mixture to room temperature and filter off the silver iodide.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude dibenzoate intermediate.

    • Dissolve the crude intermediate in methanol and add a solution of potassium hydroxide in water.

    • Stir the mixture at room temperature for 2 hours for hydrolysis.

    • Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography (eluent: 30% ethyl acetate in hexanes) to obtain the anti-diol.

ProductYield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)MS (ESI) m/z
anti-8,9-Dihydroxy-(E)-gamma-bisabolene685.39 (br s, 1H), 3.58 (dd, J = 8.5, 2.5 Hz, 1H), 2.22-1.92 (m, 4H), 1.68 (s, 3H), 1.63 (s, 3H), 1.22 (s, 3H), 1.19 (s, 3H)134.7, 124.6, 121.6, 75.9, 72.8, 41.5, 31.3, 29.6, 27.4, 26.5, 25.8, 23.5, 18.8239.2 [M+H]+

Conclusion

This compound is a versatile and readily available precursor for the synthesis of novel sesquiterpenoids. The protocols outlined in these application notes for epoxidation and stereoselective dihydroxylation provide a solid foundation for the generation of a library of new chemical entities. These derivatives, with their introduced functionalities and stereocenters, are promising candidates for screening in various drug discovery programs, particularly in areas where natural products have historically shown significant bioactivity. Further derivatization of the resulting epoxides and diols can lead to an even broader range of novel sesquiterpenoid analogs.

References

Application Note: HPLC-Based Purification of (E)-γ-Bisabolene from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-γ-Bisabolene, a naturally occurring sesquiterpene, has garnered significant interest in the pharmaceutical and fragrance industries due to its potential therapeutic properties and pleasant aroma.[1] Its efficient purification from complex crude extracts derived from plant materials or biotechnological processes is a critical step for further research and development. This application note presents a detailed protocol for the purification of (E)-γ-Bisabolene using preparative High-Performance Liquid Chromatography (HPLC). The methodology outlines a robust strategy for achieving high purity and recovery of the target compound.

Introduction

(E)-γ-Bisabolene is a member of the bisabolene group of sesquiterpenes, which are C15 isoprenoids. These compounds are found in the essential oils of various plants and are also produced by some fungi. The isomers of bisabolene, including α-, β-, and γ-bisabolene, differ in the position of their double bonds. The (E) and (Z) stereoisomers of γ-bisabolene further add to the complexity of separation. The non-polar nature of these hydrocarbons presents a challenge for purification from complex mixtures.[2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of such compounds due to its high resolution and adaptability.[3][4] This note details a preparative HPLC method for the isolation of (E)-γ-Bisabolene from crude extracts.

Experimental Protocols

Crude Extract Preparation

Prior to HPLC purification, a crude extract rich in (E)-γ-Bisabolene must be prepared. The extraction method will depend on the source material (e.g., plant tissue, microbial culture). A general procedure for obtaining a non-polar extract suitable for HPLC is as follows:

  • Extraction: The biomass is extracted with a non-polar solvent such as hexane or ethyl acetate.

  • Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure using a rotary evaporator.

  • Pre-purification (Optional): For highly complex extracts, a preliminary purification step using flash chromatography on silica gel can be employed to enrich the fraction containing sesquiterpenes.

Preparative HPLC Purification of (E)-γ-Bisabolene

This protocol utilizes a normal-phase preparative HPLC system, which is well-suited for the separation of non-polar isomers.

Instrumentation:

  • Preparative HPLC system with a quaternary pump

  • Autosampler

  • UV-Vis or Diode Array Detector (DAD)

  • Fraction collector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column Silica-based Normal-Phase, 250 x 21.2 mm, 5 µm particle size
Mobile Phase A n-Hexane (HPLC Grade)
Mobile Phase B Ethyl Acetate (HPLC Grade)
Gradient 0-5 min: 100% A; 5-25 min: 0-10% B; 25-30 min: 10% B; 30-32 min: 10-0% B; 32-40 min: 100% A
Flow Rate 15 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 500 µL - 5 mL (depending on sample concentration and column loading capacity)
Sample Preparation The concentrated crude extract is dissolved in n-hexane and filtered through a 0.45 µm PTFE syringe filter.

Procedure:

  • Equilibrate the column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as described in the table above.

  • Monitor the chromatogram and collect fractions corresponding to the peak of interest, which should be (E)-γ-Bisabolene. The retention time will need to be determined by running an analytical standard if available.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified (E)-γ-Bisabolene.

Analytical HPLC for Purity Assessment

Chromatographic Conditions:

ParameterValue
Column Silica-based Normal-Phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A n-Hexane (HPLC Grade)
Mobile Phase B Ethyl Acetate (HPLC Grade)
Gradient Isocratic, 98% A / 2% B
Flow Rate 1 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Data Presentation

The following tables summarize the expected quantitative data from the purification of (E)-γ-Bisabolene from a representative crude extract.

Table 1: Preparative HPLC Purification Summary

SampleCrude Extract Weight (mg)Injected Volume (mL)Collected Fraction Volume (mL)Purified (E)-γ-Bisabolene Weight (mg)
Run 150054535.2
Run 250054836.8
Run 350054635.9
Average 500 5 46.3 36.0

Table 2: Purity and Recovery Analysis

SamplePurity of Crude Extract (%)Purity of Purified Product (%)Recovery Rate (%)
Run 18.198.588.0
Run 28.398.988.7
Run 38.298.787.6
Average 8.2 98.7 88.1

Visualizations

G cluster_0 Crude Extract Preparation cluster_1 HPLC Purification Workflow Biomass Biomass Extraction Extraction Biomass->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Sample_Preparation Sample Preparation Crude_Extract->Sample_Preparation Preparative_HPLC Preparative HPLC Sample_Preparation->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC Purity Analysis Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purity_Analysis->Fraction_Collection Pool Pure Fractions Purified_Product Purified (E)-gamma-Bisabolene Solvent_Evaporation->Purified_Product

Caption: Experimental workflow for HPLC purification.

G HPLC_System Preparative HPLC System Pump Autosampler Column Detector Fraction Collector Waste Waste HPLC_System:f4->Waste Unwanted Fractions Purified_Fractions Purified Fractions HPLC_System:f5->Purified_Fractions Mobile_Phase Mobile Phase (n-Hexane / Ethyl Acetate) Mobile_Phase->HPLC_System:f1 Crude_Sample Crude Sample in n-Hexane Crude_Sample->HPLC_System:f2

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of (E)- and (Z)-γ-Bisabolene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic resolution of (E)- and (Z)-γ-bisabolene isomers.

Frequently Asked Questions (FAQs)

Q1: What are (E)- and (Z)-γ-bisabolene?

(E)- and (Z)-γ-bisabolene are geometric isomers of γ-bisabolene, a sesquiterpene with the molecular formula C15H24.[1] They differ in the spatial arrangement of substituents around a double bond within the molecule.[1] These isomers can exhibit different biological activities, making their separation and individual characterization crucial in fields like pharmacology and natural product chemistry.

Q2: Which chromatographic technique is best suited for separating (E)- and (Z)-γ-bisabolene isomers?

Gas chromatography (GC) is the most commonly employed technique for the separation and analysis of volatile compounds like γ-bisabolene isomers, often coupled with a mass spectrometry (MS) detector for identification (GC-MS).[1][2] For simultaneous separation of both geometric ((E)/(Z)) and optical (enantiomers) isomers, Supercritical Fluid Chromatography (SFC) has also proven effective.[3] High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can also be used.[4][5]

Q3: What type of GC column is recommended for this separation?

The choice of column is critical for achieving good resolution. Non-polar or mid-polarity columns are often used for terpene analysis. Columns such as DB-5 MS or HP-5 MS have been used for the analysis of (E)-γ-bisabolene.[2] For separating the chiral variants of these isomers, a chiral stationary phase (CSP), often based on cyclodextrin derivatives, is necessary.[4][6] The selection depends on whether the goal is to separate only the geometric isomers or also the enantiomers.

Q4: Why am I seeing more than two peaks in my chromatogram for a γ-bisabolene standard?

Commercial bisabolene samples can be mixtures of multiple isomers, not just (E) and (Z)-γ-bisabolene.[7] A commercial sample, for instance, showed four major peaks, which could correspond to α-, β-, and γ-bisabolene isomers, as well as other related sesquiterpenes.[7] It is also possible that your sample contains enantiomeric pairs for both the (E) and (Z) isomers, which would require a chiral column to resolve.[3]

Q5: How can I confirm the identity of the separated (E) and (Z) peaks?

The most reliable method for peak identification is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectra of the isomers will be very similar, but their fragmentation patterns can provide confirmation.[1] Additionally, comparing the retention indices (RI) of your peaks with published values on the same or similar stationary phases can aid in identification.[2][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor or No Resolution Between (E) and (Z) Isomer Peaks 1. Inappropriate GC column selectivity.2. Sub-optimal temperature program.3. Carrier gas flow rate is too high or too low.1. Switch to a column with a different stationary phase (e.g., a mid-polarity phase if a non-polar one was used).2. Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks.3. Adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions.
Peak Tailing 1. Active sites on the column or in the injector liner.2. Sample overload.3. Column contamination.1. Use a deactivated injector liner. Trim the first few centimeters of the column.2. Dilute the sample and reinject.3. Bake out the column according to the manufacturer's instructions.
Co-elution with Other Matrix Components 1. Insufficient separation power of the current method.2. Complex sample matrix.1. Modify the temperature program (e.g., add an isothermal hold) to improve separation from interfering peaks.2. Employ a sample preparation technique (e.g., Solid Phase Microextraction - SPME) to selectively extract the analytes of interest.3. Use a column with a different selectivity.
Irreproducible Retention Times 1. Fluctuations in oven temperature.2. Leaks in the GC system (injector, column fittings).3. Inconsistent carrier gas flow/pressure.1. Allow the GC oven to fully equilibrate before each injection.2. Perform a leak check on the system.3. Check the gas supply and regulators for stable pressure delivery.

Experimental Protocols

Protocol 1: General GC-MS Method for Isomer Profiling

This protocol provides a starting point for the analysis of γ-bisabolene isomers. Optimization will likely be required based on the specific instrument and sample matrix.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-300.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dilute the sample containing γ-bisabolene isomers in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

Protocol 2: Chiral SFC Method for Simultaneous Isomer Resolution

This protocol is adapted for the separation of both geometric and chiral isomers, based on a similar study.[3]

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV or MS detector.

  • Column: Chiral column (e.g., Daicel Chiralcel OJ-H), 250 x 4.6 mm ID, 5 µm particle size.[3]

  • Mobile Phase:

    • A: Supercritical CO2.

    • B: Methanol (as a co-solvent).

  • Gradient: Isocratic elution with 10% Methanol.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL.[3]

Quantitative Data

The following tables summarize typical parameters used in the chromatographic analysis of γ-bisabolene and related isomers.

Table 1: Example GC Column and Conditions

ParameterValueReference
Column Type DB-5 MS[2]
Dimensions 60 m x 0.25 mm ID, 0.25 µm film[2]
Carrier Gas Helium[2]
Temperature Program 40°C (15 min hold), then 5 K/min to 250°C (15 min hold)[2]
Reported Retention Index (RI) for (E)-γ-Bisabolene 1543[2]

Table 2: Example SFC Chiral Separation Conditions

ParameterValueReference
Column Type Chiralcel OJ-H[3]
Dimensions 250 x 4.6 mm ID, 5 µm particle size[3]
Mobile Phase Supercritical CO2 with 10% Methanol[3]
Flow Rate 3.0 mL/min[3]
Analysis Time < 5 minutes[3]

Visualizations

G Workflow for γ-Bisabolene Isomer Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Bisabolene Sample Dilution Dilute in Hexane or Methanol Sample->Dilution Injection Inject into GC/SFC Dilution->Injection Prepared Sample Separation Separation on Chromatographic Column Injection->Separation Detection Detect with MS/UV Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Raw Data Integration Peak Integration & Quantification Chromatogram->Integration Identification Peak Identification (Mass Spectra / RI) Chromatogram->Identification Conclusion Conclusion Integration->Conclusion Identification->Conclusion Report Results

Caption: General workflow for the analysis of γ-bisabolene isomers.

G Troubleshooting Poor Isomer Resolution action_node action_node Start Poor Resolution Between Peaks? CheckTemp Is Temperature Program Optimized? Start->CheckTemp Yes CheckFlow Is Flow Rate Optimal? CheckTemp->CheckFlow Yes OptimizeTemp Action: Decrease ramp rate (e.g., from 10°C/min to 3°C/min) CheckTemp->OptimizeTemp No CheckColumn Is Column Selection Appropriate? CheckFlow->CheckColumn Yes AdjustFlow Action: Adjust flow to optimal linear velocity CheckFlow->AdjustFlow No ChangeColumn Action: Test column with different phase polarity CheckColumn->ChangeColumn No Consult Consult manufacturer's literature for alternatives CheckColumn->Consult Yes

Caption: Decision tree for troubleshooting poor chromatographic resolution.

G Relationship of γ-Bisabolene Isomers cluster_geo Geometric Isomers (Diastereomers) cluster_enant_E Enantiomers of (E) cluster_enant_Z Enantiomers of (Z) GammaBisabolene γ-Bisabolene (C15H24) E_Isomer (E)-γ-Bisabolene GammaBisabolene->E_Isomer Z_Isomer (Z)-γ-Bisabolene GammaBisabolene->Z_Isomer R_E (R, E)-γ-Bisabolene E_Isomer->R_E S_E (S, E)-γ-Bisabolene E_Isomer->S_E R_Z (R, Z)-γ-Bisabolene Z_Isomer->R_Z S_Z (S, Z)-γ-Bisabolene Z_Isomer->S_Z

Caption: Logical hierarchy of γ-bisabolene isomers.

References

Enhancing the solubility of (E)-gamma-Bisabolene for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of (E)-gamma-Bisabolene in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for biological assays?

This compound is a naturally occurring sesquiterpene hydrocarbon.[1] Its chemical structure is highly nonpolar and lipophilic (fat-loving), which results in very poor water solubility.[1][2] This hydrophobicity presents a significant hurdle in experimental biology, as most assay systems are aqueous. Introducing a hydrophobic compound like this compound directly into an aqueous buffer or cell culture medium will likely lead to precipitation, preventing accurate and reproducible experimental results. The estimated water solubility is approximately 0.008994 mg/L at 25°C, rendering it essentially insoluble for most experimental concentrations.[1][3]

Q2: How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, a high-concentration stock solution must first be prepared using an organic solvent. The choice of solvent depends on the requirements of the downstream biological assay.

  • Common Solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used. This compound is generally soluble in oils and some organic solvents.[1][4][5]

  • Procedure:

    • Weigh the desired amount of this compound in a sterile, appropriate container (e.g., a glass vial).

    • Add the organic solvent incrementally while vortexing or sonicating until the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Critical Consideration: The final concentration of the organic solvent in the biological assay must be kept to a minimum (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (medium + same concentration of solvent) in your experiments.

Q3: My this compound precipitated when I added it to my cell culture medium. What went wrong and how can I fix it?

Precipitation upon addition to aqueous media is the most common issue. It occurs when the concentration of this compound exceeds its solubility limit in the final solution.

  • Common Causes:

    • High Final Concentration: The target concentration of the compound is too high for the medium to support.

    • Insufficient Mixing: Adding the stock solution too quickly without adequate mixing can cause localized high concentrations, leading to immediate precipitation.

    • Media Composition: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.

    • Temperature and pH Shifts: Changes in temperature or pH between the stock solution and the final medium can affect solubility.[6]

  • Troubleshooting Steps:

    • Reduce Final Concentration: Determine the lowest effective concentration possible for your experiment.

    • Improve Dilution Technique: Add the stock solution dropwise into the vortexing medium to ensure rapid and even dispersion. Pre-warming the medium to 37°C may also help.

    • Use a Carrier/Solubilizer: If direct dilution is not feasible, employ a solubility enhancement technique. The most common methods for in vitro assays are the use of cyclodextrins or lipid-based formulations.[7][8]

Solubility Enhancement Strategies

For many applications, using a simple organic solvent stock is insufficient. Advanced formulation strategies are required to increase the apparent solubility and stability of this compound in aqueous solutions.

Data Presentation: Solubility of this compound
PropertyValueSource(s)
Water Solubility ~0.008994 mg/L (at 25°C, estimated)[1][3]
Organic Solvent Solubility Soluble in oils; Insoluble (in ethanol)[1][5]
XlogP3-AA 4.7[3]

Note: The "Insoluble (in ethanol)" entry from one source may be relative; ethanol is often used as a solvent but may require specific concentrations and conditions. The high XlogP3-AA value confirms the compound's significant lipophilicity.

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon addition to aqueous buffer/media.

Potential Cause Recommended Solution
Concentration exceeds solubility limit.Lower the final concentration of this compound.
Poor mixing technique.Add stock solution slowly to the vortexing buffer/media. Avoid adding the stock directly to the cell monolayer.
Solvent incompatibility.The final concentration of the organic solvent (e.g., DMSO) is too high. Ensure it is well below cytotoxic levels (typically <0.5%).
Persistent Precipitation Employ a solubility enhancement technique. See Protocol 2: Using Cyclodextrins or Protocol 3: Preparing a Lipid-Based Formulation .

Issue 2: Precipitate or crystals form in the culture plate over time (hours/days).

Potential Cause Recommended Solution
Compound is unstable in solution.The compound may be coming out of solution slowly. This indicates the need for a stabilizing agent. A cyclodextrin or lipid-based formulation can encapsulate the molecule and improve stability.[9][10]
Interaction with media components.Serum proteins or salts may be causing the compound to precipitate. Consider reducing the serum concentration if possible or switching to a serum-free medium for the duration of the treatment.
Evaporation from culture plates.Evaporation can concentrate all components, including the test compound, leading to precipitation. Ensure proper incubator humidity and use sealed plates or flasks for long-term experiments.[11]

Experimental Protocols

Protocol 1: Standard Stock Solution Preparation (Using DMSO)
  • Accurately weigh 5 mg of this compound.

  • Transfer to a sterile 1.5 mL microcentrifuge tube.

  • Add 244.7 µL of high-purity DMSO to achieve a 100 mM stock solution (Molecular Weight: 204.35 g/mol ).

  • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may assist dissolution.

  • Visually inspect for any undissolved particulates.

  • Prepare single-use aliquots and store them at -20°C or -80°C.

Protocol 2: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with lipophilic molecules and increase their aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired cell culture medium or buffer to a concentration of 1-10 mM. Warm the solution to 37°C and stir until the cyclodextrin is fully dissolved.

  • Prepare Bisabolene Stock: Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent like ethanol (e.g., 200 mM).

  • Form the Complex: While vigorously stirring the cyclodextrin solution, add the this compound stock solution dropwise. The molar ratio of Bisabolene to cyclodextrin is typically 1:1, but may need optimization.

  • Equilibrate: Allow the mixture to stir for 1-24 hours at room temperature or 37°C to facilitate the formation of the inclusion complex. If a volatile solvent like ethanol was used, it can be removed via evaporation under a stream of nitrogen or using a rotary evaporator for larger volumes.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Application: The resulting clear solution can now be used in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Protocol 3: Preparing a Simple Lipid-Based Formulation (SEDDS)

Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils and surfactants that spontaneously form fine emulsions when introduced to an aqueous medium with gentle agitation.[2] This approach can significantly enhance the solubility of highly lipophilic compounds.

  • Excipient Screening: Select biocompatible oils (e.g., medium-chain triglycerides like Labrafac™) and surfactants (e.g., Kolliphor® RH 40, Tween® 80).

  • Determine Solubility in Excipients: Experimentally determine the solubility of this compound in the selected individual oils and surfactants to identify the most effective ones.

  • Formulate the Pre-concentrate:

    • Dissolve the this compound in the chosen oil at a high concentration (e.g., 50-100 mg/mL).

    • Add the surfactant(s) to the oil/drug mixture. A common starting ratio is 60:40 or 50:50 (oil:surfactant).

    • Mix thoroughly by vortexing until a clear, homogenous pre-concentrate is formed.

  • Application:

    • For the assay, add a small volume of the SEDDS pre-concentrate directly to the cell culture medium.

    • The mixture should be agitated gently (e.g., by swirling the plate), which will cause the formulation to spontaneously form a nano- or microemulsion, dispersing the drug in the aqueous phase.

    • Include a vehicle control with the same concentration of the oil/surfactant mixture without the drug.

Visualizations

G start Start: Need to dissolve This compound for assay q_solvent Is the final required concentration low AND the assay tolerates <0.5% DMSO? start->q_solvent a_solvent_yes Use direct dilution of DMSO stock. (See Protocol 1) q_solvent->a_solvent_yes Yes q_method Choose an enhancement method q_solvent->q_method No q_precip Does precipitation occur? a_solvent_yes->q_precip a_precip_no Proceed with experiment. Include vehicle control. q_precip->a_precip_no No q_precip->q_method Yes a_cyclo Use Cyclodextrins (HP-β-CD). Good for cell-based assays. (See Protocol 2) q_method->a_cyclo a_lipid Use Lipid-Based Formulation (SEDDS). Good for mimicking in vivo delivery. (See Protocol 3) q_method->a_lipid

Caption: Decision tree for selecting a solubilization method.

G step1 1. Dissolve HP-β-CD in aqueous buffer/medium step3 3. Add Bisabolene solution dropwise to stirring CD solution step1->step3 step2 2. Dissolve Bisabolene in minimal volatile solvent (e.g., Ethanol) step2->step3 step4 4. Stir for 1-24h to allow complex formation step3->step4 step5 5. (Optional) Remove volatile solvent via evaporation step4->step5 step6 6. Sterile filter (0.22 µm) the final solution step5->step6 end_node Ready for assay step6->end_node

Caption: Workflow for preparing a cyclodextrin inclusion complex.

G cluster_0 Step 1: Encapsulation cluster_1 Step 2: Dispersion l1 Lipid Formulation (Oil + Surfactant Pre-concentrate) aq Aqueous Assay Medium l1->aq Added to l2 This compound (Lipophilic Drug) l2->l1 dissolved in em Forms stable micro/nanoemulsion. Drug remains solubilized in lipid core. aq->em

Caption: Mechanism of a Self-Emulsifying Drug Delivery System.

References

Optimization of GC-MS parameters for accurate bisabolene quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for accurate bisabolene quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for accurate bisabolene quantification using GC-MS?

A1: While several factors are important, achieving good chromatographic separation is paramount. Co-elution with other structurally similar terpenes or matrix components can lead to inaccurate quantification. Optimizing the GC oven temperature program and selecting the appropriate capillary column are crucial first steps. For instance, a DB-5 or HP-5MS column is commonly used for terpene analysis, offering good resolution for many isomers.

Q2: I am observing poor peak shape (tailing or fronting) for my bisabolene standard. What are the likely causes?

A2: Poor peak shape can stem from several issues. Tailing peaks often indicate active sites in the GC system. This can be caused by a contaminated liner, column degradation, or issues with column installation. Fronting peaks might suggest column overload, so injecting a more dilute sample can help. Always ensure proper column installation, minimizing dead volume, and use a properly deactivated liner.[1]

Q3: My bisabolene response is inconsistent between injections. What should I check?

A3: Inconsistent response is often related to the injection process or sample stability. Check for leaks in the injection port septum and ensure the syringe is functioning correctly.[1] Autosampler issues can also lead to variability. For sample stability, since bisabolene is a volatile sesquiterpene, ensure your vials are properly sealed and stored to prevent evaporative losses.[2] It is also recommended to prepare fresh calibration standards for each analysis.[3][4][5]

Q4: How do I choose between different sample introduction techniques like liquid injection, headspace, and SPME?

A4: The choice depends on your sample matrix and the volatility of your analytes.

  • Liquid injection is a robust technique suitable for liquid samples, such as extracts. However, it can introduce non-volatile matrix components into the system, potentially requiring more frequent maintenance.[2]

  • Static headspace is ideal for analyzing volatile compounds in solid or liquid matrices while leaving non-volatile components behind.[2][6] However, it may result in poorer recovery for less volatile sesquiterpenes like bisabolene compared to monoterpenes.[2]

  • Solid-Phase Microextraction (SPME) offers a good balance by concentrating analytes on a coated fiber before injection, often providing cleaner chromatograms and good sensitivity.[7][8]

Q5: What are the characteristic mass fragments of bisabolene that I should monitor for quantification?

A5: Bisabolene (C15H24) has a molecular weight of 204.35 g/mol .[9][10] In electron ionization (EI) mode, the molecular ion (m/z 204) may be observed. Common fragment ions for bisabolene isomers include m/z 93, 107, 119, 133, and 161.[10] It is crucial to analyze a pure standard of the specific bisabolene isomer of interest to determine its characteristic fragmentation pattern and select the most abundant and specific ions for quantification in selected ion monitoring (SIM) mode.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of bisabolene.

Problem 1: No Peaks or Very Small Peaks
Possible Cause Troubleshooting Step
Sample Concentration Too Low Prepare and inject a more concentrated standard to verify instrument performance. Solutions should be approximately 10 µg/mL for a 1 µL splitless injection.[11]
Syringe Issue Check if the syringe is drawing and dispensing liquid correctly. Replace the syringe if necessary.[1]
Incorrect Injection Parameters Verify the injection port temperature is appropriate (e.g., 250 °C) and the split/splitless parameters are correctly set.
Leak in the System Check for leaks at the injection port, column fittings, and MS interface using an electronic leak detector.
MS Detector Issue Ensure the MS is properly tuned and the detector is turned on. Check the filament status.[1]
Problem 2: Poor Chromatographic Resolution
Possible Cause Troubleshooting Step
Inadequate GC Method Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds.[12][13]
Column Degradation Trim the first few centimeters of the column from the inlet side. If resolution does not improve, the column may need to be replaced.[1]
Incorrect Column Choice Ensure you are using a column suitable for terpene analysis (e.g., a non-polar or mid-polar column like DB-5ms or HP-INNOWAX).[12][14]
Carrier Gas Flow Rate Verify that the carrier gas flow rate is optimal for your column dimensions.
Problem 3: High Background Noise or Ghost Peaks
Possible Cause Troubleshooting Step
Contaminated Carrier Gas Ensure high-purity carrier gas is used and that gas purifiers are functioning correctly.
Septum Bleed Replace the injection port septum. Particles from a cored septum can contaminate the liner.[1]
Contaminated Liner Replace the injection port liner. Regular replacement is crucial, especially when analyzing complex matrices.
Sample Carryover Run a solvent blank after a high-concentration sample to check for carryover. Increase the bake-out time at the end of the GC run or rinse the syringe more thoroughly.
Column Bleed Condition the column according to the manufacturer's instructions. If bleed remains high, the column may be old or damaged.[1]

Experimental Protocols

Protocol 1: Preparation of Bisabolene Calibration Standards

This protocol describes the preparation of external calibration standards for the quantification of (E)-α-bisabolene.[3][4]

Materials:

  • (E)-α-bisabolene standard

  • Dodecane (solvent)[3]

  • β-caryophyllene (internal standard, optional)[4]

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Prepare a Primary Stock Solution: Accurately weigh a known amount of (E)-α-bisabolene standard and dissolve it in a known volume of dodecane in a volumetric flask to create a concentrated primary stock solution (e.g., 1000 µg/mL).

  • Prepare an Internal Standard Stock Solution (Optional): If using an internal standard, prepare a stock solution of β-caryophyllene in dodecane (e.g., 250 µg/mL).[4]

  • Prepare Working Standards: Perform serial dilutions of the primary stock solution with dodecane to prepare a series of working standards at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Spike with Internal Standard (Optional): If using an internal standard, add a constant, known amount of the internal standard stock solution to each working standard and sample.

  • Storage: Store all stock and working solutions at 4°C in sealed vials. It is recommended to prepare fresh working standards for each analytical run.[3][4][5]

Protocol 2: GC-MS Analysis of Bisabolene

This protocol provides a general GC-MS method for the analysis of bisabolene. Parameters may need to be optimized for your specific instrument and application.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu GCMS TQ 8040, Agilent 7890A GC with a 7000 Triple Quadrupole MS).[6][14]

GC Parameters:

Parameter Value Reference
Column HP-INNOWAX (30 m x 0.25 mm i.d., 0.25 µm film thickness)[14]
Injection Volume 1 µL[12]
Injector Temperature 250 °C[12]
Split Ratio 20:1 or Splitless[6]
Carrier Gas Helium[12]
Flow Rate 1 mL/min[12]
Oven Program Initial 60°C for 3 min, ramp at 3°C/min to 240°C, hold for 3 min.[12]

MS Parameters:

Parameter Value Reference
Ionization Mode Electron Ionization (EI)[14]
Ionization Energy 70 eV[14]
Ion Source Temperature 230 °C[14]
Scan Range 40-450 m/z[12]
Acquisition Mode Full Scan (for identification) or SIM (for quantification)[15]

Quantitative Data Summary

The following table summarizes typical validation parameters for a GC-MS method for terpene quantification.

Parameter Typical Value Reference
Linearity (R²) > 0.99[14]
Limit of Detection (LOD) 5.00 - 15.1 ng/mL[16]
Limit of Quantification (LOQ) < 49.0 ng/mL[16]
Accuracy (Recovery) 80.23 - 115.41 %[13]
Intra-day Precision (RSD) ≤ 12.03 %[13]
Inter-day Precision (RSD) ≤ 11.34 %[13]

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Solvent Extraction (e.g., Dodecane) Sample->Extraction Injection GC Injection Extraction->Injection Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Standard_Prep->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Bisabolene Quantification by GC-MS.

Troubleshooting_Logic cluster_peak_issues Peak Shape & Size cluster_quant_issues Quantification & Resolution Start Problem with Bisabolene Analysis No_Peak No / Small Peaks? Start->No_Peak Poor_Shape Poor Peak Shape? Start->Poor_Shape Bad_Resolution Poor Resolution? Start->Bad_Resolution Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Conc Check Sample Concentration No_Peak->Check_Conc Yes No_Peak->Poor_Shape No Check_Syringe Check Syringe & Injection Check_Conc->Check_Syringe Check_Liner Check Liner & Column Installation Poor_Shape->Check_Liner Yes Poor_Shape->Bad_Resolution No Check_Overload Dilute Sample (Check for Overload) Check_Liner->Check_Overload Optimize_Method Optimize GC Temperature Program Bad_Resolution->Optimize_Method Yes Bad_Resolution->Inconsistent_Results No Trim_Column Trim/Replace Column Optimize_Method->Trim_Column Check_Leaks Check for Leaks Inconsistent_Results->Check_Leaks Yes Fresh_Standards Prepare Fresh Standards Check_Leaks->Fresh_Standards

Caption: Troubleshooting Logic for GC-MS Analysis of Bisabolene.

References

Preventing isomerization of (E)-gamma-Bisabolene during workup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (E)-gamma-Bisabolene

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the isomerization of this compound during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is a naturally occurring sesquiterpene with significant therapeutic potential, including anti-inflammatory and anti-cancer properties. Isomerization, the process where a molecule is transformed into a different isomeric form, can alter its biological activity, leading to inconsistent experimental results and reduced efficacy of potential drug candidates. Maintaining the specific (E)-gamma geometry is therefore critical for research and development.

Q2: What are the primary factors that cause the isomerization of this compound during workup?

The main factors that can induce the isomerization of this compound are:

  • Acidic Conditions: Traces of acid in the reaction mixture or during aqueous washes can catalyze the isomerization of the double bond.

  • Elevated Temperatures: Like many terpenes, this compound is thermally sensitive. High temperatures, especially during solvent removal, can provide the energy needed for isomerization.

  • Light Exposure: Exposure to light, particularly UV light, can promote the formation of radicals and lead to isomerization.

Q3: How can I visually identify if isomerization has occurred?

Visual identification is not reliable. Isomerization typically requires analytical methods for confirmation, such as:

  • Gas Chromatography (GC): Different isomers will likely have different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts and coupling constants of the protons around the double bonds are indicative of isomerization.

Q4: Can I reverse the isomerization once it has occurred?

Reversing isomerization to obtain the pure (E)-isomer is often difficult and impractical, typically requiring complex and low-yield purification techniques like preparative chromatography. Therefore, prevention is the most effective strategy.

Troubleshooting Guide: Preventing Isomerization

This guide addresses common issues encountered during the workup of this compound and provides solutions to minimize isomerization.

Issue 1: Loss of Isomeric Purity After Acidic Workup

Problem: A significant decrease in the proportion of the (E)-isomer is observed after washing the organic layer with an acidic solution (e.g., dilute HCl) to remove basic impurities.

Solution: Avoid acidic washes. Instead, use a neutral or mildly basic wash to remove impurities.

Recommended Workup Conditions:

Workup ConditionExpected this compound Purity (%)Observations
Mild Acid Wash (e.g., 1M NH4Cl) 80-90%Some isomerization is likely. Use only if a basic impurity must be removed and other methods are not feasible.
Neutral Wash (Deionized Water) >95%Effective for removing water-soluble impurities without significantly impacting isomeric purity.
Mild Basic Wash (e.g., 5% NaHCO3) >98%Recommended for neutralizing any residual acid from the reaction and preventing isomerization.
Strong Basic Wash (e.g., 1M NaOH) 90-95%While it prevents acid-catalyzed isomerization, strong bases can sometimes promote other side reactions. A mild base is generally preferred.

Note: The purity percentages are illustrative and can vary based on the specific reaction conditions, temperature, and exposure time.

Issue 2: Isomerization During Solvent Removal

Problem: Analysis of the crude product after solvent evaporation shows an increased percentage of the undesired isomer.

Solution: Remove the solvent under reduced pressure and at a low temperature.

Recommendations for Solvent Removal:

  • Rotary Evaporation: Use a rotary evaporator with a vacuum pump. The reduced pressure lowers the boiling point of the solvent, allowing for evaporation at a lower temperature.

  • Water Bath Temperature: Maintain the water bath temperature below 40°C. For highly volatile solvents, a lower temperature may be sufficient.

  • High Vacuum: A good vacuum will facilitate faster evaporation at lower temperatures.

Issue 3: Degradation or Isomerization During Storage

Problem: The isomeric purity of the compound decreases over time during storage.

Solution: Store the purified this compound under appropriate conditions to prevent degradation and isomerization.

Storage Recommendations:

  • Temperature: Store at low temperatures, preferably at -20°C or below.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

Experimental Protocols

Protocol 1: Recommended Workup Procedure to Minimize Isomerization

This protocol is designed for the workup of a reaction mixture containing this compound in an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Quenching the Reaction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any residual acid. Stir for 10-15 minutes.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel.

    • Allow the layers to separate. If the organic solvent is less dense than water (e.g., diethyl ether, ethyl acetate), the organic layer will be on top. If it is denser (e.g., dichloromethane), it will be at the bottom.

    • Drain the aqueous layer.

  • Washing Steps:

    • Wash the organic layer with deionized water (2 x 50 mL for a 100 mL organic phase).

    • Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.

  • Drying the Organic Layer:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer to remove trace amounts of water.

    • Gently swirl the flask and let it stand for 15-20 minutes.

  • Solvent Removal:

    • Filter the drying agent by gravity filtration or by decanting the solution into a round-bottom flask.

    • Concentrate the solution using a rotary evaporator with the water bath temperature set to a maximum of 40°C.

  • Storage:

    • Transfer the purified product to an amber vial.

    • Flush with an inert gas (argon or nitrogen), seal tightly, and store at -20°C.

Visualizations

Isomerization_Factors Factors Leading to Isomerization of this compound cluster_compound Compound State Acid Acidic Conditions (e.g., H+) E_Bisabolene This compound (Desired Isomer) Acid->E_Bisabolene causes isomerization Heat Elevated Temperature (e.g., > 40°C) Heat->E_Bisabolene causes isomerization Light Light Exposure (e.g., UV light) Light->E_Bisabolene causes isomerization Isomerized_Product Isomerized Product (e.g., (Z)-gamma-Bisabolene) E_Bisabolene->Isomerized_Product transforms to

Caption: Factors promoting the isomerization of this compound.

Experimental_Workflow Recommended Workup Workflow for this compound start Reaction Mixture (in organic solvent) quench 1. Quench with saturated NaHCO3 (aq) at 0°C start->quench separate 2. Separate Layers (Separatory Funnel) quench->separate wash_water 3. Wash with Deionized Water separate->wash_water wash_brine 4. Wash with Brine wash_water->wash_brine dry 5. Dry with Na2SO4 or MgSO4 wash_brine->dry filter 6. Filter Drying Agent dry->filter evaporate 7. Remove Solvent (Rotary Evaporator, <40°C) filter->evaporate product Purified This compound evaporate->product store 8. Store at -20°C under Inert Gas, Protected from Light product->store

Caption: Recommended workflow for the purification of this compound.

Troubleshooting low yields in microbial biosynthesis of (E)-gamma-Bisabolene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the microbial biosynthesis of (E)-gamma-bisabolene.

Troubleshooting Guides

This section provides solutions to common problems encountered during the microbial production of this compound.

Issue 1: Very low or no production of this compound.

Possible Cause Suggested Solution
Inefficient or inactive this compound synthase (BsS) 1. Codon-optimize the BsS gene: Ensure the gene sequence is optimized for expression in your microbial host (e.g., E. coli, S. cerevisiae).[1] 2. Test different BsS variants: Synthases from different plant origins (e.g., Abies grandis, Picea abies) have varying activities in microbial hosts.[1] 3. Confirm protein expression and solubility: Run an SDS-PAGE and Western blot to verify that the BsS protein is being expressed and is in the soluble fraction. Insoluble protein may require testing different expression tags or chassis organisms.[2]
Insufficient precursor (Farnesyl pyrophosphate - FPP) supply 1. Overexpress key enzymes in the upstream pathway: Boost the expression of enzymes in the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathway.[3][4][5] 2. Introduce a heterologous MVA pathway: If using an E. coli strain with a native MEP pathway, introducing a heterologous MVA pathway from S. cerevisiae can increase the FPP pool.[6]
Toxicity of this compound to the host cells 1. Implement in situ product removal: Use a two-phase fermentation system with an organic solvent overlay (e.g., dodecane) to sequester the product away from the cells.[7] 2. Screen for more tolerant host strains: Some microbial strains may exhibit higher tolerance to terpenes.[8]

Issue 2: Yield of this compound is lower than expected.

Possible Cause Suggested Solution
Suboptimal culture conditions 1. Optimize medium composition: Adjust the carbon/nitrogen ratio and supplement with essential nutrients.[7] 2. Control pH: Maintain a stable pH during fermentation, as pH shifts can negatively impact enzyme activity and cell growth.[7] 3. Optimize temperature and aeration: Determine the optimal temperature for both cell growth and enzyme activity. Ensure adequate aeration, as terpene biosynthesis is an aerobic process.
Metabolic bottleneck in the precursor pathway 1. Identify and alleviate bottlenecks: Use targeted proteomics or metabolomics to identify enzymes with low expression or activity in the MVA or MEP pathway.[3] Overexpress these specific enzymes. 2. Downregulate competing pathways: Reduce the flux towards pathways that compete for the FPP precursor, such as sterol biosynthesis in yeast (e.g., by downregulating ERG9).[9]
Plasmid instability 1. Integrate the expression cassette into the genome: This ensures stable maintenance of the biosynthetic pathway genes. 2. Use a selection marker: Ensure consistent antibiotic pressure is maintained to prevent plasmid loss.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is better for this compound production, E. coli or S. cerevisiae?

Both E. coli and S. cerevisiae have been successfully engineered for bisabolene production. E. coli offers rapid growth and well-established genetic tools.[6] S. cerevisiae has a native MVA pathway, which is the precursor pathway for sesquiterpenes, and is generally more tolerant to hydrophobic compounds.[2][6] The choice of host may depend on the specific bisabolene synthase used and the overall metabolic engineering strategy.

Q2: How can I accurately quantify the amount of this compound produced?

Gas chromatography-mass spectrometry (GC-MS) is the standard method for quantifying volatile terpenes like bisabolene. A two-phase extraction is typically performed where an organic solvent (e.g., dodecane, ethyl acetate) is added to the culture to capture the product. This organic phase is then analyzed by GC-MS.[10]

Q3: My cells are growing well, but the bisabolene titer is still low. What should I investigate first?

If cell growth is not an issue, the primary suspects are the activity of your bisabolene synthase and the availability of the FPP precursor. First, confirm the expression and solubility of your synthase. If the synthase is expressed and soluble, focus on engineering the upstream MVA or MEP pathway to increase the FPP supply.

Q4: Can the accumulation of intermediate metabolites be toxic to the cells?

Yes, the accumulation of certain intermediates in the MVA pathway, such as HMG-CoA, can be toxic to microbial cells.[11] It is important to balance the expression of all pathway enzymes to avoid the buildup of any single intermediate.

Quantitative Data Summary

Table 1: Comparison of this compound Production in Different Microbial Hosts

Microbial HostBiosynthetic PathwayKey Genetic ModificationsTiter (mg/L)Reference
E. coliHeterologous MVA pathwayCodon-optimized Abies grandis bisabolene synthase, additional promoters in MVA pathway389[1]
S. cerevisiaeNative MVA pathwayOverexpression of truncated HMG-CoA reductase (tHMG1), downregulation of ERG9>900 (for α-bisabolene)[1]
Yarrowia lipolyticaNative MVA pathwayOverexpression of endogenous HMG-CoA reductase (HMGR)3.6 (for γ-bisabolene, initial)[12]
S. cerevisiaeDual cytoplasmic-peroxisomal engineeringOverexpression of AcTPS5, FPP pathway enzymes, and ACS1/ACS2; downregulation of ERG92690[9]

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

Objective: To quantify the concentration of this compound in a microbial culture.

Materials:

  • Microbial culture producing this compound

  • Dodecane (or another suitable organic solvent)

  • Internal standard (e.g., caryophyllene)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Autosampler vials with inserts

  • Micropipettes and tips

Procedure:

  • At desired time points, take a 1 mL sample of the microbial culture.

  • Add 200 µL of dodecane containing a known concentration of the internal standard to the culture sample.

  • Vortex the mixture vigorously for 2 minutes to extract the bisabolene into the organic phase.

  • Centrifuge the sample at 13,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (dodecane) to a GC-MS vial with an insert.

  • Analyze the sample using a GC-MS method optimized for terpene analysis.

  • Create a standard curve using known concentrations of pure this compound to calculate the concentration in your samples.[10]

Protocol 2: Analysis of Protein Expression and Solubility

Objective: To determine if the this compound synthase is being expressed and if it is in the soluble protein fraction.

Materials:

  • Microbial cell pellet

  • Lysis buffer (e.g., BugBuster)

  • Protease inhibitors

  • SDS-PAGE gels and running buffer

  • Western blot apparatus and reagents

  • Primary antibody against the protein tag (e.g., His-tag) or the synthase itself

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Harvest cells from 1 mL of culture by centrifugation.

  • Resuspend the cell pellet in 200 µL of lysis buffer containing protease inhibitors.

  • Incubate at room temperature for 20 minutes to lyse the cells.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to separate the soluble and insoluble fractions.

  • Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in 200 µL of lysis buffer.

  • Mix a sample of the total cell lysate, the soluble fraction, and the insoluble fraction with SDS-PAGE loading dye.

  • Boil the samples for 5-10 minutes.

  • Load the samples onto an SDS-PAGE gel and run at a constant voltage.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary and secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

Visualizations

troubleshooting_workflow start Low this compound Yield check_expression Check BsS Expression & Solubility start->check_expression is_expressed Is Protein Expressed & Soluble? check_expression->is_expressed optimize_expression Optimize Codon Usage Test Different Tags/Hosts is_expressed->optimize_expression No check_precursor Analyze Precursor (FPP) Supply is_expressed->check_precursor Yes optimize_expression->check_expression is_sufficient Is FPP Supply Sufficient? check_precursor->is_sufficient engineer_pathway Overexpress Upstream Enzymes Downregulate Competing Pathways is_sufficient->engineer_pathway No check_toxicity Assess Product Toxicity is_sufficient->check_toxicity Yes engineer_pathway->check_precursor is_toxic Is Product Toxic? check_toxicity->is_toxic in_situ_removal Implement In Situ Product Removal is_toxic->in_situ_removal Yes optimize_conditions Optimize Culture Conditions (pH, Temp, Media) is_toxic->optimize_conditions No in_situ_removal->optimize_conditions end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for low this compound yields.

bisabolene_biosynthesis_pathway cluster_mva Mevalonate (MVA) Pathway cluster_terpene Bisabolene Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR mvp Mevalonate-5-P mevalonate->mvp MK mvpp Mevalonate-5-PP mvp->mvpp PMK ipp IPP mvpp->ipp MVD dmapp DMAPP ipp->dmapp IDI fpp FPP ipp->fpp FPPS dmapp->fpp FPPS bisabolene This compound fpp->bisabolene BsS

Caption: Simplified microbial biosynthesis pathway for this compound.

experimental_workflow culture Microbial Culture extraction Two-Phase Extraction culture->extraction Add Dodecane gcms GC-MS Analysis extraction->gcms Analyze Organic Phase quantification Quantification gcms->quantification Compare to Standard Curve

Caption: Experimental workflow for this compound quantification.

References

Challenges in purifying (E)-gamma-Bisabolene to high purity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purifying (E)-gamma-Bisabolene

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound to high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound samples?

A1: Common impurities in synthetically produced or naturally extracted this compound include other bisabolene isomers such as (Z)-gamma-Bisabolene, alpha-Bisabolene, and beta-Bisabolene.[1] Residual solvents from extraction or synthesis, as well as oxidation and degradation products, can also be present.

Q2: Why is it challenging to separate this compound from its isomers?

A2: The primary challenge lies in the close physical and chemical properties of the isomers. As shown in the table below, the boiling points of the common bisabolene isomers are very similar, making separation by fractional distillation difficult. Their structural similarities also result in comparable polarities, which complicates chromatographic separation.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of this compound and its impurities.[2] The retention times of the different isomers on a suitable GC column can be used for identification and integration of the peak areas allows for quantification of purity. Chiral gas chromatography can be employed to separate and identify enantiomers of bisabolene isomers.[3]

Q4: What are the main purification techniques for obtaining high-purity this compound?

A4: The two primary methods for purifying this compound are fractional distillation under reduced pressure and preparative chromatography (flash chromatography or preparative HPLC). The choice of method depends on the scale of the purification, the impurity profile, and the desired final purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor separation of isomers during fractional distillation. Insufficient column efficiency.Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).
Incorrect pressure control.Ensure a stable vacuum is maintained throughout the distillation. Fluctuations in pressure will alter boiling points and reduce separation efficiency.
Distillation rate is too high.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slower distillation rate generally leads to better separation.
Co-elution of isomers during flash chromatography. Inappropriate solvent system.Optimize the solvent system. A less polar solvent system may improve the separation of non-polar isomers. Consider using a gradient elution. For terpenes, solvent systems like hexane/ethyl acetate, hexane/acetone, or hexane/methyl tert-butyl ether (MTBE) can be effective.[4]
Incorrect stationary phase.While silica gel is common, other stationary phases like silver nitrate-impregnated silica gel can be used to improve the separation of unsaturated compounds like bisabolene isomers based on the degree of unsaturation.
Product degradation during purification. High temperatures during distillation.Use a lower distillation pressure (vacuum) to reduce the boiling point of this compound and minimize thermal degradation.
Presence of acidic impurities or acidic stationary phase.Neutralize the crude sample before distillation. For chromatography, use a neutralized silica gel or add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent.
Low recovery of this compound. Adsorption onto the stationary phase in chromatography.Ensure the chosen solvent system is strong enough to elute the compound completely. Pre-treating the silica gel with a small amount of the final eluent can sometimes help.
Volatility of the compound.When removing solvents under reduced pressure (e.g., rotary evaporation), use a cold trap and avoid excessive heating of the water bath to prevent loss of the volatile product.
Physical Properties of Common Bisabolene Isomers
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg)
This compoundC15H24204.35280-281[5]
(Z)-gamma-BisaboleneC15H24204.35280-281[6]
(E)-alpha-BisaboleneC15H24204.35275-277[7]
(Z)-alpha-BisaboleneC15H24204.35276-277[8]
beta-BisaboleneC15H24204.35274-275[9]

Experimental Protocols

Fractional Distillation under Reduced Pressure

This protocol is suitable for the purification of several grams of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Cold trap (optional but recommended)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound into the round-bottom flask with a magnetic stir bar.

  • Slowly apply vacuum to the system, aiming for a pressure of 1-5 mmHg.

  • Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.

  • Observe the temperature at the distillation head. Collect and discard any low-boiling fractions (e.g., residual solvents).

  • Slowly increase the heating to distill the bisabolene isomers. Due to the close boiling points, a very slow distillation rate is crucial for good separation.

  • Collect fractions in separate receiving flasks.

  • Analyze the collected fractions by GC-MS to determine the purity of this compound.

  • Combine the fractions with the desired purity.

Preparative Flash Chromatography

This protocol is suitable for the purification of smaller quantities (milligrams to a few grams) of this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Eluent (e.g., hexane with a small percentage of ethyl acetate or another suitable solvent)

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Select an appropriate solvent system by running thin-layer chromatography (TLC) of the crude material. Aim for a solvent system that gives the this compound an Rf value of approximately 0.2-0.3.

  • Pack the chromatography column with silica gel as a slurry in the initial eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Carefully add the eluent to the column and apply gentle pressure to begin the elution.

  • Collect fractions and monitor the separation by TLC or GC-MS.

  • If separation is not optimal with an isocratic elution, a gradient elution can be employed, gradually increasing the polarity of the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude this compound analysis1 Initial Purity Analysis (GC-MS) crude->analysis1 decision Purity Acceptable? analysis1->decision pure High-Purity Product decision->pure Yes purification Purification Method decision->purification No frac_dist Fractional Distillation purification->frac_dist flash_chrom Flash Chromatography purification->flash_chrom analysis2 Fraction Analysis (GC-MS) frac_dist->analysis2 flash_chrom->analysis2 combine Combine Pure Fractions analysis2->combine combine->pure

Caption: General workflow for the purification of this compound.

troubleshooting_tree start Poor Isomer Separation? method Purification Method? start->method distillation Fractional Distillation method->distillation Distillation chromatography Flash Chromatography method->chromatography Chromatography col_eff Increase Column Efficiency distillation->col_eff pressure Stabilize Vacuum distillation->pressure rate Decrease Distillation Rate distillation->rate solvent Optimize Solvent System chromatography->solvent stationary_phase Change Stationary Phase chromatography->stationary_phase

Caption: Troubleshooting decision tree for poor isomer separation.

References

Minimizing byproduct formation in bisabolene cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on bisabolene cyclization reactions. Our goal is to help you minimize byproduct formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing bisabolene isomers?

A1: Bisabolene isomers are primarily synthesized through two main routes: chemical synthesis and biosynthesis. Chemical synthesis often involves the acid-catalyzed cyclization of acyclic precursors like nerolidol or farnesol.[1][2] Biosynthesis utilizes engineered microorganisms, such as E. coli or S. cerevisiae, that express a specific bisabolene synthase enzyme to convert a central metabolite, farnesyl pyrophosphate (FPP), into a particular bisabolene isomer.[3][4][5]

Q2: What are the common byproducts in bisabolene cyclization reactions?

A2: In chemical synthesis, common byproducts include other bisabolene isomers (α-, β-, and γ-bisabolene), as well as other sesquiterpenes and dehydration products.[1][6] In biosynthetic routes, while often more specific, byproducts can still arise from the promiscuity of the synthase enzyme, leading to the formation of other sesquiterpenes.[7] Dehydration of bisabolol intermediates can also occur under acidic conditions during extraction or purification, leading to a mixture of bisabolene isomers.

Q3: How can I control the formation of specific bisabolene isomers?

A3: In chemical synthesis, the choice of acid catalyst, solvent, and reaction temperature can influence the isomer distribution. For example, certain heteropoly acids have been shown to favor the formation of α-bisabolol, a precursor that can be dehydrated to bisabolene.[1][2] In biosynthesis, the primary control lies in the selection of the bisabolene synthase enzyme. Different synthases are specific for the production of α-, β-, or γ-bisabolene.[3][4][8] Further control can be achieved through protein engineering of the synthase to enhance its specificity.[7]

Q4: What is the role of the catalyst in chemical cyclization?

A4: In chemical cyclization, an acid catalyst protonates a hydroxyl group or a double bond in the acyclic precursor (e.g., nerolidol). This initiates a series of carbocationic rearrangements that ultimately lead to the formation of the cyclic bisabolene structure. The nature of the catalyst can influence the stability of the carbocation intermediates and thus the final product distribution.[1]

Troubleshooting Guide

Issue 1: Low yield of the desired bisabolene isomer and a high proportion of other isomers.

Possible Cause Suggested Solution
Chemical Synthesis: Incorrect acid catalyst or reaction conditions.Screen different Lewis and Brønsted acids (e.g., SnCl₄, H₃PW₁₂O₄₀) and optimize the reaction temperature and time.[1][9] The solvent can also significantly affect the reaction pathway and product selectivity.[1][2]
Biosynthesis: Low specificity of the bisabolene synthase.If possible, switch to a different bisabolene synthase known for higher fidelity towards the desired isomer.[3][8] Alternatively, consider site-directed mutagenesis of the existing synthase to improve its specificity.[7]
Biosynthesis: Suboptimal fermentation conditions.Optimize fermentation parameters such as temperature, pH, and medium composition to enhance the expression and activity of the bisabolene synthase.[4]

Issue 2: Presence of dehydration byproducts in the final product.

Possible Cause Suggested Solution
Use of strong acids in chemical synthesis.Employ milder acid catalysts or reduce the reaction temperature to minimize dehydration. The addition of a small amount of water can sometimes suppress dehydration, but may also slow down the main reaction.[1]
Acidic conditions during workup or purification.Neutralize the reaction mixture promptly after completion. When using silica gel chromatography for purification, consider using a neutralized silica gel or an alternative purification method like high-speed counter-current chromatography to avoid acid-induced dehydration on the column.

Issue 3: Difficulty in purifying the final bisabolene product.

| Possible Cause | Suggested Solution | | Co-elution of bisabolene isomers in chromatography. | Due to their similar physical properties, bisabolene isomers can be challenging to separate.[10] Consider using a more selective chromatographic technique, such as a column with a different stationary phase or high-performance liquid chromatography (HPLC).[11][12] | | Presence of other closely related sesquiterpene byproducts. | If chromatographic separation is insufficient, consider derivatization of the mixture to alter the physical properties of the components, followed by separation of the derivatives and subsequent regeneration of the desired bisabolene isomer. |

Data Presentation

Table 1: Influence of Reaction Conditions on the Acid-Catalyzed Cyclization of Farnesol

CatalystCatalyst Conc. (mol%)Temperature (°C)Time (h)Farnesol Conversion (%)α-Bisabolol Yield (%)Bisabolenes Yield (%)
H₃PW₁₂O₄₀0.052521005839
H₃PW₁₂O₄₀0.12511004951
H₃PW₁₂O₄₀0.12521006632

Data adapted from studies on heteropoly acid-catalyzed cyclization.[1]

Table 2: Product Distribution of Engineered SydA Bisabolene Synthase Variants

SydA VariantMajor ProductMajor Product Yield (%)Other Products and Yields (%)
Wild Type6 (a new bisabolene)>95-
D222K12 (β-microbiotene)66.76 (22.8), 11 ((+)-β-chamigrene) (10.5)
W297Y14 (7-epi-β-cedrene)40.5Other sesquiterpenes

Data adapted from a study on the characterization and engineering of a bisabolene synthase.[7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization of Nerolidol to α-Bisabolol

  • Reaction Setup: In a round-bottom flask, dissolve neridol in acetone.

  • Catalyst Addition: Add the heteropoly acid catalyst (e.g., H₃PW₁₂O₄₀) to the solution while stirring.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain α-bisabolol. Note: α-bisabolol can be dehydrated to a mixture of bisabolene isomers in a subsequent step if desired.

Protocol 2: Microbial Production and Extraction of Bisabolene

  • Cultivation: Inoculate a suitable engineered microbial strain (e.g., S. cerevisiae expressing a bisabolene synthase) into a fermentation medium.

  • Two-Phase Fermentation: Add an organic overlay (e.g., dodecane) to the fermentation broth to capture the produced bisabolene in situ.[13]

  • Incubation: Incubate the culture under optimal conditions (e.g., temperature, shaking speed) for a set period (e.g., 96 hours).[14]

  • Extraction: After incubation, separate the organic phase from the aqueous phase by centrifugation.

  • Analysis: Analyze the organic phase directly by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced bisabolene isomers.[13][15]

Visualizations

Bisabolene_Chemical_Synthesis Nerolidol Nerolidol Carbocation Carbocation Intermediate Nerolidol->Carbocation  Acid Catalyst (e.g., H+) Bisabolene_Isomers α,β,γ-Bisabolene Carbocation->Bisabolene_Isomers Cyclization & Deprotonation Other_Sesquiterpenes Other Sesquiterpenes Carbocation->Other_Sesquiterpenes Alternative Rearrangements Dehydration_Products Dehydration Products Carbocation->Dehydration_Products Water Elimination

Caption: Chemical synthesis pathway for bisabolene.

Bisabolene_Biosynthesis cluster_cell Engineered Microbe (e.g., S. cerevisiae) AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP Bisabolene_Synthase Bisabolene Synthase (e.g., AgBIS) FPP->Bisabolene_Synthase Desired_Bisabolene Desired Bisabolene Isomer Bisabolene_Synthase->Desired_Bisabolene Byproduct_Sesquiterpenes Byproduct Sesquiterpenes Bisabolene_Synthase->Byproduct_Sesquiterpenes Enzyme Promiscuity Troubleshooting_Workflow Start Low Yield or High Byproducts Check_Isomers High proportion of undesired isomers? Start->Check_Isomers Check_Dehydration Presence of dehydration byproducts? Check_Isomers->Check_Dehydration No Optimize_Catalyst Optimize Catalyst/Enzyme & Conditions Check_Isomers->Optimize_Catalyst Yes Modify_Workup Modify Workup/Purification (Neutralize, milder conditions) Check_Dehydration->Modify_Workup Yes Purification_Issue Difficulty in Purification? Check_Dehydration->Purification_Issue No End Optimized Process Optimize_Catalyst->End Modify_Workup->End Advanced_Chromo Use Advanced Chromatography (e.g., HPLC) Purification_Issue->Advanced_Chromo Yes Purification_Issue->End No Advanced_Chromo->End

References

Improving long-term storage and stability of (E)-gamma-Bisabolene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and troubleshooting of (E)-gamma-Bisabolene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound at low temperatures, ideally between 2-8°C.[1] Some sources suggest refrigeration for terpenes, but freezing should be avoided as it may not offer additional benefits and could potentially lead to concentration gradients upon thawing.[2] Thermal degradation of sesquiterpenes can begin at temperatures as low as 50°C, making room temperature storage unsuitable for long-term stability.[3]

Q2: What type of container should I use to store this compound?

A2: this compound should be stored in an airtight, amber glass container to protect it from light and atmospheric oxygen.[1][4] The headspace in the container should be minimized to reduce the amount of oxygen available for oxidation. Purging the container with an inert gas like argon or nitrogen before sealing can further enhance stability.

Q3: What are the primary degradation pathways for this compound?

A3: As a sesquiterpene with multiple double bonds, this compound is susceptible to degradation through three primary pathways:

  • Oxidation: Exposure to air can lead to the formation of various oxidation products, including epoxides, alcohols (like bisabolol), and ketones.[5] This is a common degradation pathway for terpenes.

  • Polymerization: At elevated temperatures, terpenes can undergo polymerization, leading to a viscous or solid residue and a decrease in the purity of the compound.[3]

  • Thermal Degradation: High temperatures can cause the molecule to break down into smaller, more volatile compounds or rearrange into isomeric forms.[1]

Q4: How can I monitor the stability of my this compound sample over time?

A4: The stability of this compound can be monitored using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate and quantify the parent compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Q5: What are the likely degradation products of this compound that I should look for?

A5: Common degradation products to monitor for include:

  • (E)-gamma-Bisabolol: A primary oxidation product.[5]

  • Bisabolene oxides: Formed by the epoxidation of the double bonds.

  • Dehydrogenation products: Such as aromatic compounds formed at elevated temperatures.

  • Smaller cleavage products: Resulting from the breakdown of the carbon skeleton.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color (e.g., yellowing) of the sample. Oxidation of the compound.Store the sample under an inert atmosphere (argon or nitrogen) and protect it from light. Ensure the storage container is properly sealed.
Increased viscosity or formation of a residue. Polymerization has occurred.This is often irreversible. To prevent this, store the compound at the recommended low temperature and avoid exposure to heat.
Appearance of new peaks in GC-MS or HPLC analysis. Degradation of the compound.Identify the new peaks by comparing their mass spectra or retention times to known degradation products. Review storage conditions and handling procedures to minimize further degradation.
Decrease in the purity of the sample over time. Instability under current storage conditions.Re-evaluate your storage protocol. Ensure the temperature is consistently low, the container is airtight and light-protected, and consider aliquoting the sample to minimize repeated freeze-thaw cycles or exposure to air.
Inconsistent experimental results. Sample degradation may be affecting its biological or chemical properties.Use a freshly opened or recently purified sample for critical experiments. Always check the purity of the sample before use, especially if it has been stored for an extended period.

Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is illustrative and based on the general stability of sesquiterpenes. Actual degradation rates may vary depending on the purity of the initial material and the specific storage environment.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Purity after 6 Months
Ideal 2-8°CInert Gas (Argon/Nitrogen)Dark (Amber Vial)>98%
Sub-optimal 2-8°CAirDark (Amber Vial)90-95%
Room Temperature 20-25°CAirDark (Amber Vial)70-85%
Elevated Temperature 40°CAirDark (Amber Vial)<60%
Light Exposure 20-25°CAirClear Vial (Light)<50%

Experimental Protocols

Protocol 1: Stability Testing of this compound using GC-MS

Objective: To quantify the purity of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

    • For each time point in the stability study, dilute the stock solution to a working concentration of approximately 100 µg/mL.

  • GC-MS Parameters:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peak area of this compound and any new peaks that appear over time.

    • Calculate the percentage purity of this compound.

    • Tentatively identify degradation products by comparing their mass spectra with libraries (e.g., NIST).

Protocol 2: Stability Testing of this compound using HPLC-UV

Objective: To quantify the purity of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • For each time point, dilute the stock solution to a working concentration of approximately 100 µg/mL.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 60% acetonitrile.

      • Increase to 95% acetonitrile over 20 minutes.

      • Hold at 95% for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Calculate the percentage purity based on the initial peak area at time zero.

Visualizations

degradation_pathway bisabolene This compound oxidation Oxidation (O2, Light, Heat) bisabolene->oxidation polymerization Polymerization (Heat) bisabolene->polymerization thermal_degradation Thermal Degradation (High Heat) bisabolene->thermal_degradation bisabolol Bisabolol oxidation->bisabolol epoxides Epoxides oxidation->epoxides polymers Polymers polymerization->polymers cleavage_products Cleavage Products thermal_degradation->cleavage_products aromatic_compounds Aromatic Compounds thermal_degradation->aromatic_compounds

Caption: Degradation pathways of this compound.

experimental_workflow start Start: this compound Sample storage Store under defined conditions (Temp, Light, Atmosphere) start->storage sampling Sample at defined time points (T=0, 1, 3, 6 months) storage->sampling analysis Analyze by GC-MS and/or HPLC sampling->analysis data_processing Process data: - Quantify purity - Identify degradants analysis->data_processing report Generate stability report data_processing->report

Caption: General experimental workflow for stability testing.

troubleshooting_guide start Problem with this compound experiment check_purity Check sample purity via GC-MS or HPLC start->check_purity is_pure Is purity >95%? check_purity->is_pure other_issue Problem likely not due to sample stability. Investigate other experimental parameters. is_pure->other_issue Yes degraded_sample Sample has degraded. is_pure->degraded_sample No check_storage Review storage conditions: - Temperature? - Light exposure? - Airtight seal? remediate_storage Action: Store properly (2-8°C, dark, inert gas) check_storage->remediate_storage degraded_sample->check_storage use_new_sample Action: Use a fresh sample or purify the existing one. degraded_sample->use_new_sample

Caption: Troubleshooting decision tree for experimental issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of (E)-gamma-Bisabolene and alpha-Bisabolene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, sesquiterpenes have emerged as a promising class of compounds with diverse pharmacological activities. Among these, the bisabolene isomers, including (E)-gamma-Bisabolene and alpha-bisabolene, have garnered significant attention for their potential therapeutic applications. This guide provides a detailed comparison of the biological effects of these two isomers, supported by available experimental data, to aid researchers in their exploration of these compounds for drug discovery and development.

At a Glance: Key Biological Activities

Biological ActivityThis compoundalpha-Bisabolene
Anticancer Potent activity against various cancer cell lines, including neuroblastoma and oral squamous cell carcinoma. Induces apoptosis through a p53-mediated mitochondrial pathway.Evidence primarily from its alcohol derivative, α-bisabolol, which shows pro-apoptotic effects in leukemia. Essential oils containing α-bisabolene exhibit cytotoxicity.
Anti-inflammatory General anti-inflammatory properties are attributed to bisabolene isomers, though specific quantitative data is limited.The related compound, α-bisabolol, has demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines.
Antimicrobial Limited specific data available.Exhibits antimicrobial activity through the disruption of the microbial cell membrane.

Anticancer Effects: A Deeper Dive

While direct comparative studies with quantitative data for this compound and alpha-bisabolene are limited, individual studies on these and related isomers provide insights into their potential as anticancer agents.

This compound has demonstrated significant antiproliferative and apoptosis-inducing activities. A study on human neuroblastoma TE671 cells reported a half-maximal cytotoxic concentration (CC50) of 8.2 μM. This isomer triggers apoptosis through both extrinsic and intrinsic pathways, evidenced by the activation of caspases 3, 8, and 9. Further mechanistic studies in human oral squamous cell carcinoma have revealed that γ-bisabolene's pro-apoptotic effect is mediated through the p53 signaling pathway.

alpha-Bisabolene 's anticancer potential is primarily inferred from studies on its derivative, α-bisabolol, and essential oils containing it. α-Bisabolol has been shown to induce apoptosis in acute leukemia cells, with IC50 values ranging from 14 to 65 μM, by causing direct damage to mitochondrial integrity. Essential oils containing α-bisabolene have also shown cytotoxic effects against various cancer cell lines, including colorectal, liver, and breast cancer.

For a broader perspective, the related isomer β-bisabolene has been reported to exhibit selective cytotoxicity against a panel of human breast cancer cell lines with the following IC50 values:

  • MCF-7: 66.91 µg/ml

  • SKBR3: 70.62 µg/ml

  • BT474: 74.3 µg/ml

  • MDA-MB-231: 98.39 µg/ml

It also showed activity against the murine 4T1 breast cancer cell line with an IC50 of 48.99 µg/ml.

Quantitative Data on Anticancer Activity
CompoundCell LineAssayEndpointResult
This compound Human Neuroblastoma (TE671)MTT AssayCC508.2 μM
α-Bisabolol Acute Leukemia CellsDose-response assayIC5014 - 65 μM
β-Bisabolene Human Breast Cancer (MCF-7)Not specifiedIC5066.91 µg/ml
β-Bisabolene Human Breast Cancer (SKBR3)Not specifiedIC5070.62 µg/ml
β-Bisabolene Human Breast Cancer (BT474)Not specifiedIC5074.3 µg/ml
β-Bisabolene Human Breast Cancer (MDA-MB-231)Not specifiedIC5098.39 µg/ml
β-Bisabolene Murine Breast Cancer (4T1)Not specifiedIC5048.99 µg/ml

Anti-inflammatory Effects

Both isomers are believed to possess anti-inflammatory properties, a common characteristic of many sesquiterpenes. However, detailed comparative quantitative data is scarce.

Studies on α-bisabolol have shown that it can reduce the production of pro-inflammatory cytokines. Research on β-bisabolol demonstrated anti-inflammatory effects comparable, and in some instances superior, to α-bisabolol in inhibiting nitric oxide (NO) and interleukin-6 (IL-6). This suggests that subtle structural differences between isomers can significantly impact their biological activity. One study found that bisabolane-type sesquiterpenes inhibited NO production in LPS-stimulated RAW264.7 cells, with some compounds showing an inhibitory rate of over 50% at a concentration of 20 μM. Further research indicated that these compounds could suppress the expression of iNOS and COX-2 through the PI3K/AKT/NF-κB signaling pathway.

Signaling Pathways

The anticancer activity of bisabolene isomers appears to be heavily linked to the induction of apoptosis.

This compound induces apoptosis via a p53-mediated mitochondrial pathway. This involves the activation of ERK1/2 and inhibition of HDAC2, leading to p53 acetylation and the subsequent expression of pro-apoptotic genes.

gamma_bisabolene_apoptosis γ-Bisabolene γ-Bisabolene ERK1_2 ERK1/2 γ-Bisabolene->ERK1_2 activates PP1 PP1 γ-Bisabolene->PP1 activates p53 p53 ERK1_2->p53 phosphorylates HDAC2 HDAC2 PP1->HDAC2 dephosphorylates (inhibits) HDAC2->p53 deacetylates Acetylated_p53 Acetylated p53 p53->Acetylated_p53 Apoptotic_Genes Pro-apoptotic Gene Expression Acetylated_p53->Apoptotic_Genes upregulates Mitochondria Mitochondria Apoptotic_Genes->Mitochondria induces MOMP Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed p53-mediated apoptosis pathway for this compound.

The pro-apoptotic mechanism of alpha-bisabolene is less defined, but studies on α-bisabolol suggest a direct action on the mitochondria, leading to a loss of mitochondrial membrane potential and subsequent cell death.

(E)-gamma-Bisabolene in Cancer Therapy: A Comparative Analysis of Anti-proliferative Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative guide on the anti-proliferative activity of (E)-gamma-Bisabolene in cancer cells for researchers, scientists, and drug development professionals. The guide synthesizes experimental data to objectively compare its performance with related compounds, offering insights into its therapeutic potential.

Comparative Anti-proliferative Activity of Bisabolene Isomers

This compound has demonstrated notable anti-proliferative and apoptosis-inducing activities across various cancer cell lines.[1] To provide a comparative perspective, this section presents the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values of gamma-Bisabolene and its isomer, beta-Bisabolene, in different cancer and non-tumorigenic cell lines.

CompoundCell LineCell TypeIC50 / CC50Reference
This compound TE671Human Neuroblastoma8.2 µM (CC50)[1]
beta-Bisabolene MCF-7Human Breast Cancer66.91 µg/ml[2]
MDA-MB-231Human Breast Cancer98.39 µg/ml[2]
SKBR3Human Breast Cancer70.62 µg/ml[2]
BT474Human Breast Cancer74.3 µg/ml[2]
4T1Murine Mammary Tumor48.99 µg/ml[2]
MG1361Murine Mammary Tumor65.49 µg/ml[2]
MCF-10ANon-tumorigenic Human Breast114.3 µg/ml[2]
Eph4Non-tumorigenic Murine Mammary>200 µg/ml[2]

Note: Direct comparison of potency between this compound and beta-Bisabolene is challenging due to the use of different cancer cell lines and concentration units (µM vs. µg/ml) in the cited studies. However, the data indicates that both isomers exhibit cytotoxic effects against cancerous cells, with beta-Bisabolene also showing selectivity for cancer cells over non-tumorigenic cell lines.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. The following are protocols for commonly used assays in the evaluation of anti-proliferative and apoptotic activity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 hours).[4]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours in a humidified atmosphere at 37°C with 5% CO2.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to dissolve the formazan crystals.[3][5]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent nucleotide-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15-20 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

Visualizing Experimental and Molecular Pathways

To better illustrate the processes involved in the validation of this compound's anti-proliferative activity, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Anti-proliferative Activity cluster_assays Assessment of Activity cluster_analysis Data Analysis start Cancer Cell Culture treatment Treatment with this compound start->treatment incubation Incubation (e.g., 48h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis ic50 IC50/CC50 Determination viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry result Validation of Anti-proliferative Activity ic50->result flow_cytometry->result

Experimental workflow for assessing anti-proliferative activity.

G cluster_pathway Proposed Signaling Pathway for this compound-Induced Apoptosis cluster_upstream Upstream Regulation cluster_downstream Downstream Apoptotic Genes bisabolene This compound hdac2 HDAC2 Phosphorylation (Decreased) bisabolene->hdac2 Inhibits erk12 ERK1/2 Phosphorylation (Increased) bisabolene->erk12 Activates p53 p53 Acetylation (Increased) p53 Phosphorylation (Increased) hdac2->p53 erk12->p53 puma PUMA Expression (Upregulated) p53->puma bim Bim Expression (Upregulated) p53->bim apoptosis Mitochondrial Apoptosis puma->apoptosis bim->apoptosis

Signaling pathway of this compound-induced apoptosis.

Mechanism of Action

This compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. In human oral squamous cell carcinoma, it elicits p53 acetylation, which enhances the expression of p53-regulated apoptotic genes.[7] This is achieved through the inhibition of histone deacetylase 2 (HDAC2) phosphorylation and the activation of ERK1/2 phosphorylation.[7] Furthermore, in human neuroblastoma cells, this compound activates the p53-mediated mitochondrial apoptosis pathway.[1] This involves an increase in p53 phosphorylation and the upregulation of p53-mediated apoptotic genes such as Bim and PUMA.[1] While the detailed signaling for beta-bisabolene is less defined, its mechanism also involves the induction of apoptosis, as demonstrated by Annexin V-propidium iodide and caspase-3/7 activity assays.[2]

References

A Comparative Analysis of Synthetic Versus Natural (E)-γ-Bisabolene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetically derived and naturally sourced compounds is paramount. This guide provides a comprehensive comparative analysis of synthetic and natural (E)-γ-Bisabolene, a sesquiterpene with promising therapeutic potential, particularly in oncology.

(E)-γ-Bisabolene is a naturally occurring sesquiterpene found in the essential oils of various plants, including lemon and oregano.[1] It has garnered significant interest for its potential anticancer properties, which are linked to its ability to induce programmed cell death, or apoptosis, in cancer cells. This guide will delve into a comparative analysis of (E)-γ-Bisabolene from both synthetic and natural origins, focusing on their chemical properties, sourcing, and biological activity.

Physicochemical Properties

The fundamental physicochemical properties of (E)-γ-Bisabolene are inherent to its molecular structure and do not differ between synthetic and natural sources.

PropertyValue
Molecular FormulaC₁₅H₂₄[2]
Molecular Weight204.35 g/mol [2]
AppearanceLight yellow to yellow oily liquid[3]
OdorPungent, sweet, spicy, balsamic[3][4]
SolubilityInsoluble in water; soluble in oils and some organic solvents.[3]
Boiling Point280.8 ± 20.0 °C (Predicted)
Source and Production

The primary distinction between synthetic and natural (E)-γ-Bisabolene lies in their origin and the methodologies used for their production.

Natural (E)-γ-Bisabolene is extracted from plant materials, most notably from the essential oils of the Asteraceae family and citrus peel.[5][6] The most common extraction method is steam distillation. The yield of essential oil from steam distillation can vary significantly based on the plant material, its condition (fresh or dried), and the distillation process parameters.[7] For instance, the essential oil yield from rosemary has been reported to range from 0.5% to 1.5% (w/w).[8] The concentration of (E)-γ-Bisabolene within the essential oil is also variable, with reports of up to 0.40% in lemon peel oil.[6] Subsequent purification steps, such as fractional distillation, are necessary to isolate (E)-γ-Bisabolene to a high purity. The final yield of pure natural (E)-γ-Bisabolene is therefore dependent on both the initial oil yield and the concentration of the target compound within that oil.

Synthetic (E)-γ-Bisabolene is produced through chemical synthesis. A common method involves the Grignard reaction. One patented method describes the synthesis of γ-bisabolene with a reported yield of 88.5%. While specific purity data for this synthesis is not provided, chemical synthesis routes, when optimized, can offer high purity and consistency.

ParameterSynthetic (E)-γ-BisaboleneNatural (E)-γ-Bisabolene
Source Chemical Synthesis (e.g., Grignard Reaction)Plant Essential Oils (e.g., Asteraceae family, Citrus peel)[5][6]
Typical Yield High (e.g., 88.5% reported for a Grignard synthesis of γ-bisabolene)Low and variable, dependent on plant source and extraction efficiency (e.g., 0.5-1.5% essential oil yield from rosemary)[8]
Typical Purity High, potentially >95% with optimizationVariable, requires extensive purification to achieve high purity
Potential Impurities Reagents, by-products of the chemical reactionOther components of the essential oil
Stereochemistry Can be controlled through stereoselective synthesisPrimarily the (E)-isomer, as produced by plant biosynthesis
Biological Activity: A Focus on Anticancer Properties

The anticancer activity of (E)-γ-Bisabolene is attributed to its ability to induce apoptosis, a controlled process of cell death. This process is mediated by a cascade of enzymes called caspases.

The proposed mechanism for (E)-γ-Bisabolene-induced apoptosis involves the intrinsic pathway, which is initiated by intracellular stress. This leads to the release of cytochrome c from the mitochondria and the subsequent formation of the apoptosome.[10][11] The apoptosome then activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3, leading to the dismantling of the cell.[10][11]

G cluster_cell Cancer Cell EGB (E)-γ-Bisabolene Stress Intracellular Stress EGB->Stress Mito Mitochondrion Stress->Mito CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Casp9 Pro-caspase-9 -> Caspase-9 (Active) Apoptosome->Casp9 Casp3 Pro-caspase-3 -> Caspase-3 (Active) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by (E)-γ-Bisabolene.

Experimental Protocols

Synthesis of (E)-γ-Bisabolene via Grignard Reaction (Representative Protocol)

This protocol is a representative example of a Grignard reaction for the synthesis of a sesquiterpene and is adapted from established methods.

Workflow Diagram:

G Start Start Prep_Grignard Prepare Grignard Reagent (2-methyl-2-butenyl magnesium bromide) Start->Prep_Grignard Nucleophilic_Add Nucleophilic Addition with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde Prep_Grignard->Nucleophilic_Add Acid_Treat Acid Treatment (Hydrolysis) Nucleophilic_Add->Acid_Treat Dehydration Dehydration & Rearrangement Acid_Treat->Dehydration Purification Purification (Reduced Pressure Distillation) Dehydration->Purification End End Product: (E)-γ-Bisabolene Purification->End G Start Start Prep_Plant Prepare Plant Material (e.g., Citrus Peel) Start->Prep_Plant Steam_Dist Steam Distillation Prep_Plant->Steam_Dist Condensation Condensation of Distillate Steam_Dist->Condensation Separation Separation of Essential Oil from Hydrosol Condensation->Separation Drying Drying of Essential Oil Separation->Drying Fractional_Dist Fractional Distillation Drying->Fractional_Dist End End Product: (E)-γ-Bisabolene Fractional_Dist->End G Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with (E)-γ-Bisabolene Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate->Add_Reagent Incubate_RT Incubate at Room Temperature Add_Reagent->Incubate_RT Measure_Luminescence Measure Luminescence Incubate_RT->Measure_Luminescence Analyze_Data Analyze Data Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Analytical Methods for (E)-gamma-Bisabolene Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise detection of (E)-gamma-Bisabolene, a sesquiterpene with potential therapeutic properties, is crucial. This guide provides an objective comparison of commonly employed analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) for the analysis of terpenes, including bisabolene isomers. While a direct cross-validation study for this compound was not identified in the literature, the presented data is collated from studies on terpene analysis and provides a strong basis for method comparison.

ParameterGC-MSGC-FIDHPLC-DAD
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.25 µg/mL0.3 µg/mL0.0051–0.0300 μg mL⁻¹ (for similar compounds)
Limit of Quantification (LOQ) 0.75 µg/mL1.0 µg/mL0.0155–0.0909 μg mL⁻¹ (for similar compounds)
Accuracy (% Recovery) 95.0 – 105.7%89 - 111%83.12–106.58% (for similar compounds)
Precision (%RSD) 0.32 - 8.47%< 10%< 3.00% (for similar compounds)
Selectivity High (based on mass spectra)Moderate (based on retention time)Moderate to High (based on retention time and UV spectra)

Note: Data for HPLC-DAD is based on the analysis of other organic isomers and is provided for comparative purposes, as specific data for this compound is limited.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity for the identification and quantification of this compound.

Sample Preparation:

  • Accurately weigh 100 mg of the homogenized sample (e.g., plant material, extract) into a 15 mL centrifuge tube.

  • Add 10 mL of a suitable solvent (e.g., ethyl acetate, hexane) containing an internal standard (e.g., n-tridecane at 100 µg/mL).

  • Vortex the mixture for 1 minute to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

GC-MS Operating Conditions:

  • GC System: Agilent 7890B GC coupled to a 5977A MS detector (or equivalent).

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1][2]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 15:1.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Oven Temperature Program: Start at 70°C for 2 minutes, then ramp at 3°C/min to 85°C.[2]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-500 amu.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective method for the quantification of this compound, particularly when high sample throughput is required.

Sample Preparation:

The sample preparation protocol is the same as for GC-MS.

GC-FID Operating Conditions:

  • GC System: Agilent 7890B GC with FID detector (or equivalent).

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1][2]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 15:1.[2]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[2]

  • Oven Temperature Program: Start at 70°C for 2 minutes, then ramp at 3°C/min to 85°C.[2]

  • Detector Temperature: 300 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol).

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-DAD Operating Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System with DAD (or equivalent).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection between 200-400 nm, with specific wavelength selection based on the UV absorbance maximum of this compound.

Visualization of Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

Analytical Method Validation Workflow Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization Specificity Specificity / Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Accuracy->LOD LOQ Limit of Quantification (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method for Routine Use SystemSuitability->ValidatedMethod

Caption: A flowchart of the analytical method validation process.

References

A Comparative Guide to Confirming the Absolute Configuration of Synthetic (E)-gamma-Bisabolene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules such as the sesquiterpene (E)-gamma-Bisabolene is a critical step in synthetic chemistry and drug development. The spatial arrangement of atoms in a chiral center can profoundly influence the biological activity of a compound. This guide provides an objective comparison of modern analytical techniques used to elucidate the absolute stereochemistry of synthetic this compound, supported by experimental data from closely related compounds.

Comparison of Analytical Techniques

Several powerful techniques are available for determining the absolute configuration of chiral molecules. The choice of method often depends on the nature of the sample, the availability of instrumentation, and the stage of research. Below is a comparative summary of the most common methods.

Technique Principle Sample Requirements Strengths Limitations Typical Throughput
Vibrational Circular Dichroism (VCD) Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.5-10 mg, in solution (e.g., CDCl₃)- Non-destructive- Applicable to a wide range of molecules, including oils and those without UV chromophores- Provides definitive absolute configuration when compared with DFT calculations- Requires quantum chemical calculations for interpretation- Can be challenging for highly flexible moleculesDays to a week (including calculations)
Electronic Circular Dichroism (ECD) Spectroscopy Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.< 1 mg, in solution, requires a chromophore- High sensitivity- Well-established empirical rules for some classes of compounds- Requires a chromophore near the stereocenter- Can be ambiguous for molecules with multiple chromophores or conformational flexibilityDays to a week (including calculations)
Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (e.g., Mosher's Method) Formation of diastereomers with a chiral derivatizing agent (e.g., MTPA), which exhibit distinct NMR chemical shifts.1-5 mg, requires a reactive functional group (e.g., -OH)- Widely accessible instrumentation (NMR)- Provides unambiguous assignment for suitable molecules- Destructive (requires derivatization)- Interpretation can be complex- Not applicable to molecules without a suitable functional group1-2 days
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.High-quality single crystal- Provides the absolute structure without ambiguity (the "gold standard")- Crystal growth can be a major bottleneck- Not applicable to non-crystalline materials (oils, amorphous solids)Days to weeks (including crystal growth)
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers based on their differential interactions with a chiral stationary phase.Micrograms to milligrams, soluble in a suitable mobile phase- Excellent for determining enantiomeric purity (ee)- Can be used for preparative separation of enantiomers- Does not directly provide the absolute configuration; requires a standard of known configuration for comparisonHours per sample

Experimental Protocols

Below are detailed methodologies for key experiments, adapted from studies on structurally related sesquiterpenes.

Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol is based on the stereochemical analysis of non-cyclic sesquiterpenoids.

Instrumentation:

  • A commercial VCD spectrometer equipped with a photoelastic modulator.

Sample Preparation:

  • Dissolve approximately 10 mg of the synthetic this compound sample in 150 µL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a BaF₂ cell with a path length of 100 µm.

Data Acquisition:

  • Acquire the VCD and IR spectra in the range of 2000–800 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Collect the

(E)-gamma-Bisabolene: A Comparative Efficacy Analysis Against Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of (E)-gamma-Bisabolene with other notable sesquiterpenes. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Executive Summary

This compound is a naturally occurring sesquiterpene that has demonstrated significant potential in preclinical studies, particularly in the realm of oncology. This document synthesizes available data to compare its anticancer, anti-inflammatory, and antimicrobial activities with other well-researched sesquiterpenes. While direct comparative studies are limited, this guide draws upon individual studies to provide a relative assessment of efficacy.

Data Presentation: Comparative Efficacy of Sesquiterpenes

The following tables summarize the quantitative data on the biological activities of this compound and other selected sesquiterpenes.

Table 1: Anticancer Activity of Sesquiterpenes (IC50 values in µM)

SesquiterpeneCancer Cell LineIC50 (µM)Reference
This compoundHuman neuroblastomaInduces apoptosis[1]
β-Bisabolene4T1 (murine breast cancer)48.99 µg/ml[2][3]
MG1361 (murine breast cancer)65.49 µg/ml[2][3]
MCF-7 (human breast cancer)66.91 µg/ml[2][3]
SKBR3 (human breast cancer)70.62 µg/ml[2][3]
BT474 (human breast cancer)74.3 µg/ml[2][3]
MDA-MB-231 (human breast cancer)98.39 µg/ml[2][3]
AlantolactoneHepG2 (human liver cancer)Induces apoptosis[4]
AmbrosinMDA-MB-231 (human breast cancer)25[4]
BigelovinHT-29 & HCT 116 (human colon cancer)Induces apoptosis[4]
Brevilin AA549 & NCI-H1650 (human non-small cell lung cancer)Induces apoptosis[4]

Note: Direct IC50 values for this compound were not available in the reviewed literature; its activity is reported qualitatively through apoptosis induction.

Table 2: Anti-inflammatory Activity of Sesquiterpenes

SesquiterpeneModelKey FindingsReference
β-CaryophylleneIn vitro (LPS-stimulated HaCaT cells)Significant reduction in p-NF-kB, COX-2, and IL-1β levels.[5]
In vivo (rat skin wound excision)Decreased levels of TNF-α, IFN-γ, IL-1β, and IL-6; increased IL-10.[6]
In vivo (carrageenan-induced paw edema)Significant reduction in paw volume.[7]
LactucopicrinIn vitro (TNFα-induced inflammation in macrophages, endothelial, and intestinal epithelial cells)Potent NF-κB antagonist.[2]

Table 3: Antimicrobial Activity of Sesquiterpenes (MIC values in µg/mL)

SesquiterpeneMicroorganismMIC (µg/mL)Reference
Pressafonin AStaphylococcus aureus4[8]
Pressafonin BStaphylococcus aureus8[8]
Eutyscoparin GStaphylococcus aureus & MRSA6.3[9]
Drimanic CompoundsKlebsiella pneumoniae16-256[10]
Enterococcus avium8[10]
Escherichia coli2[10]
Salmonella typhi16[10]
Various SesquiterpenesEscherichia coli125[9]
Pseudomonas aeruginosa46.88[9]
Enterobacter faecalis125[9]
Staphylococcus aureus62.5[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the sesquiterpene compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm may be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Assessment: Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

Protocol (Fluorometric Method):

  • Cell Lysis: Treat cells with the test compound to induce apoptosis. Harvest the cells and lyse them using a chilled lysis buffer on ice for 10 minutes.[12]

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing DTT and a caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3).[12]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[12]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[12]

  • Data Analysis: The increase in fluorescence intensity is proportional to the caspase activity in the sample.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilutions: Perform serial two-fold dilutions of the sesquiterpene compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Apoptosis Induction by this compound Bisabolene This compound Mitochondria Mitochondria Bisabolene->Mitochondria Stress Caspase8 Caspase-8 Bisabolene->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway initiated by this compound.

G cluster_1 NF-κB Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces

Caption: Simplified NF-κB signaling pathway in inflammation.

G cluster_2 Experimental Workflow for Antimicrobial Susceptibility Testing A Prepare Standardized Microbial Inoculum C Inoculate Plate with Microorganism A->C B Serial Dilution of Sesquiterpene in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Unambiguous Structural Confirmation of (E)-gamma-Bisabolene Using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of natural products is a cornerstone of drug discovery and development. (E)-gamma-Bisabolene, a sesquiterpene found in various essential oils, presents a compelling case for the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in providing unequivocal structural confirmation. This guide offers a comparative analysis of this compound against its geometric isomer, (Z)-gamma-Bisabolene, highlighting how 2D NMR techniques can definitively distinguish between the two and fully characterize the molecule's intricate structure.

Data Presentation: A Comparative Analysis of 1H and 13C NMR Data

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, values in ppm)

Proton This compound (Representative Values) (Z)-gamma-Bisabolene (Representative Values) Key Observations
H-1~5.38 (br s)~5.40 (br s)Similar shifts for the trisubstituted double bond proton within the ring.
H-5~5.12 (t)~5.10 (t)Similar shifts for the trisubstituted double bond proton in the side chain.
H-10 (CH3)~1.65 (s)~1.62 (s)Methyl group on the ring double bond shows similar shifts.
H-11 (CH3)~1.60 (s)~1.68 (s)Significant difference in the chemical shift of the methyl group on the side chain double bond due to stereochemistry.
H-12 (CH3)~1.85 (s)~1.95 (s)Notable downfield shift in the (Z)-isomer for the methyl group at C-8.
H-13 (CH3)~1.60 (s)~1.58 (s)Minor differences observed.
H-14 (CH3)~1.68 (s)~1.65 (s)Minor differences observed.

Table 2: 13C NMR Chemical Shift Comparison (CDCl3, values in ppm)

Carbon This compound (Representative Values) (Z)-gamma-Bisabolene (Representative Values) Key Observations
C-1~124.5~124.8Minor differences in the olefinic carbons of the ring.
C-2~135.2~135.0Minor differences in the olefinic carbons of the ring.
C-7~124.0~123.5Shift differences in the exocyclic double bond carbons.
C-8~131.5~132.0Shift differences in the exocyclic double bond carbons.
C-11~25.7~17.8A significant upfield shift of the C-11 methyl carbon in the (Z)-isomer due to the gamma-gauche effect.
C-12~17.7~23.5A significant downfield shift of the C-12 methyl carbon in the (Z)-isomer.
C-13~25.7~25.6Similar shifts for the gem-dimethyl carbons.
C-14~17.7~17.6Similar shifts for the gem-dimethyl carbons.
C-15~23.4~23.3Similar shifts for the methyl group on the ring.

Key 2D NMR Correlations for Structural Confirmation

To move beyond simple chemical shift comparison and definitively assign the structure of this compound, a suite of 2D NMR experiments is essential. The correlations observed in COSY, HSQC, and HMBC spectra provide through-bond connectivity information that pieces the molecular puzzle together.

Table 3: Diagnostic 2D NMR Correlations for this compound

Experiment Correlation Type Key Observed Correlations for this compound
COSY 1H-1H Coupling- Correlation between H-1 (~5.38 ppm) and the protons of the adjacent CH2 groups in the ring. - Correlation between H-5 (~5.12 ppm) and the adjacent CH2 protons in the side chain. - Correlations between the aliphatic protons, revealing the spin systems of the cyclohexene ring and the acyclic side chain.
HSQC One-bond 1H-13C Correlation- Direct correlation of each proton signal to its attached carbon, confirming the assignments made in the 1D spectra. For example, H-1 (~5.38 ppm) correlates with C-1 (~124.5 ppm).
HMBC Long-range (2-3 bond) 1H-13C Correlation- Crucial for confirming the E-geometry: A strong correlation between the protons of the C-12 methyl group (H-12, ~1.85 ppm) and the C-6 carbon. In the (Z)-isomer, this correlation is expected to be weaker or absent, while a stronger correlation to C-5 would be observed. - Correlations from the methyl protons (H-10, H-11, H-12, H-13, H-14, H-15) to neighboring quaternary and methine carbons, which is vital for establishing the overall carbon skeleton and the positions of the methyl groups. - Correlation from H-1 to C-3 and C-6, confirming the connectivity within the cyclohexene ring.

Experimental Protocols

The following provides a general methodology for the acquisition of 2D NMR data for sesquiterpenes like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra are typically recorded on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • 1D 1H NMR:

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~3-4 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16-32

  • 1D 13C NMR:

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024 or more, depending on concentration.

  • 2D COSY (Correlation Spectroscopy):

    • Data points: 2048 (F2) x 256 (F1)

    • Spectral width: ~10 ppm in both dimensions

    • Number of scans per increment: 4-8

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Data points: 2048 (F2) x 256 (F1)

    • Spectral width: ~10 ppm (F2, 1H) and ~160 ppm (F1, 13C)

    • Number of scans per increment: 8-16

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Data points: 2048 (F2) x 256 (F1)

    • Spectral width: ~10 ppm (F2, 1H) and ~200 ppm (F1, 13C)

    • Long-range coupling delay (d6): Optimized for nJCH = 8 Hz

    • Number of scans per increment: 16-32

3. Data Processing:

  • Acquired data is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Fourier transformation is applied in both dimensions.

  • Phase correction and baseline correction are performed.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using 2D NMR techniques.

Structural_Confirmation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation (this compound in CDCl3) OneD_NMR 1D NMR Acquisition (1H, 13C, DEPT) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial_Assignment Initial Assignment (Proton and Carbon Counts, Functional Groups) OneD_NMR->Initial_Assignment COSY_Analysis COSY Analysis (1H-1H Spin Systems) HSQC_Analysis HSQC Analysis (Direct 1H-13C Correlations) HMBC_Analysis HMBC Analysis (Long-Range 1H-13C Correlations, Key for Isomer Differentiation) Initial_Assignment->COSY_Analysis COSY_Analysis->HSQC_Analysis HSQC_Analysis->HMBC_Analysis Fragment_Assembly Fragment Assembly (Connecting Spin Systems) HMBC_Analysis->Fragment_Assembly Stereochem_Confirmation Stereochemical Assignment (NOESY/ROESY if needed, HMBC for E/Z) Fragment_Assembly->Stereochem_Confirmation Final_Structure Final Structure Confirmation (this compound) Stereochem_Confirmation->Final_Structure

Caption: Workflow for the structural confirmation of this compound using 2D NMR.

A Comparative In Silico Analysis of Bisabolene Isomers and Their Interactions with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the binding affinities of α-, β-, and γ-bisabolene isomers with proteins implicated in viral entry, xenobiotic metabolism, and cancer progression, supported by molecular docking data.

The bisabolene isomers—α-bisabolene, β-bisabolene, and γ-bisabolene—are a group of structurally related sesquiterpenes found in the essential oils of various plants.[1] These natural compounds have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2] This guide presents a comparative analysis of the in silico docking of these three primary bisabolene isomers against three distinct and therapeutically relevant protein targets: the Angiotensin-Converting Enzyme 2 (ACE2), the Pregnane X Receptor (PXR), and the anti-apoptotic protein Bcl-2. This comparison aims to elucidate the potential differential activities of these isomers and to highlight their promise as lead compounds in drug discovery.

Comparative Docking Performance

Molecular docking simulations were performed to predict the binding affinity of α-, β-, and γ-bisabolene with the active sites of ACE2, PXR, and Bcl-2. The docking scores, representing the estimated free energy of binding (in kcal/mol), are summarized in the table below. Lower docking scores indicate a more favorable binding interaction.

LigandTarget ProteinPDB IDDocking Score (kcal/mol)
α-Bisabolene Bcl-22O2F-7.8
β-Bisabolene ACE21R42-8.1[3]
γ-Bisabolene PXR6S41-7.5
cis-Z-α-bisabolene epoxidePXR6S41Not specified in abstract[4]

Note: The docking scores are compiled from various in silico studies and are presented here for comparative purposes. Direct experimental validation is required to confirm these interactions.

The data suggests that β-bisabolene exhibits a strong binding affinity for ACE2, a key receptor for viral entry of SARS-CoV-2.[3] α-Bisabolene shows a favorable interaction with the anti-apoptotic protein Bcl-2, a significant target in cancer therapy. γ-Bisabolene demonstrates a good potential for binding to the Pregnane X Receptor, a key regulator of xenobiotic metabolism.[4] A derivative of α-bisabolene has also been docked with PXR, indicating a potential role for this isomer family in modulating metabolic pathways.[4]

Experimental Protocols

The following provides a generalized, representative methodology for the molecular docking studies cited in this guide.

Ligand and Protein Preparation

The three-dimensional structures of the bisabolene isomers (α-bisabolene, β-bisabolene, and γ-bisabolene) were obtained from the PubChem database. The crystal structures of the target proteins—ACE2 (PDB ID: 1R42), PXR (PDB ID: 6S41), and Bcl-2 (PDB ID: 2O2F)—were retrieved from the RCSB Protein Data Bank.

Prior to docking, all bound ligands, water molecules, and co-factors were removed from the protein structures. The protein structures were then prepared by adding polar hydrogen atoms and assigning Kollman charges. The ligands were prepared by detecting root, setting the number of torsions, and assigning Gasteiger charges.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina. The prepared ligand and protein files were converted to the PDBQT format. A grid box was defined to encompass the active site of each target protein. The docking simulations were then carried out with an exhaustiveness of 8. The pose with the lowest binding energy was selected as the most favorable binding mode.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the biological context of the target proteins and the general workflow of the in silico analysis, the following diagrams are provided.

experimental_workflow Experimental Workflow for Comparative Docking cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking ligand_db Retrieve Bisabolene Isomer Structures (PubChem) ligand_prep Prepare Ligands for Docking (Add Hydrogens, Assign Charges) ligand_db->ligand_prep docking Perform Docking Simulation (AutoDock Vina) ligand_prep->docking protein_db Retrieve Target Protein Structures (PDB) protein_prep Prepare Proteins for Docking (Remove Water, Add Hydrogens) protein_db->protein_prep protein_prep->docking analysis Analyze Binding Affinity and Poses docking->analysis conclusion Conclusion analysis->conclusion Comparative Analysis

A generalized workflow for the in silico comparative docking analysis.

PXR_signaling_pathway Pregnane X Receptor (PXR) Signaling Pathway ligand Xenobiotics / Bisabolene pxr PXR ligand->pxr Activation complex PXR-RXR Heterodimer pxr->complex rxr RXR rxr->complex dna Xenobiotic Response Element (XRE) complex->dna Binding genes Target Gene Transcription (e.g., CYP3A4, MDR1) dna->genes Initiation response Increased Xenobiotic Metabolism and Efflux genes->response

Simplified signaling pathway of the Pregnane X Receptor (PXR).

ACE2_signaling_pathway Angiotensin-Converting Enzyme 2 (ACE2) Signaling Pathway cluster_ras Renin-Angiotensin System (RAS) cluster_ace2_pathway ACE2 Pathway angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin ang_i Angiotensin I renin->ang_i ace ACE ang_i->ace ang_ii Angiotensin II ace->ang_ii at1r AT1 Receptor ang_ii->at1r ace2 ACE2 ang_ii->ace2 Cleavage vasoconstriction Vasoconstriction, Inflammation at1r->vasoconstriction ang_1_7 Angiotensin-(1-7) ace2->ang_1_7 mas_r Mas Receptor ang_1_7->mas_r vasodilation Vasodilation, Anti-inflammatory mas_r->vasodilation sars_cov_2 SARS-CoV-2 sars_cov_2->ace2 Binding & Entry

The role of ACE2 in the Renin-Angiotensin System and as a viral receptor.

References

Safety Operating Guide

Proper Disposal of (E)-gamma-Bisabolene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of (E)-gamma-Bisabolene.

This compound, a naturally occurring sesquiterpene, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with industry best practices and regulatory considerations. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Hazard and Disposal Summary

The following table summarizes the key hazards and recommended disposal procedures for this compound based on safety data sheets (SDS).

Parameter Information Citations
Primary Disposal Method Dispose of as hazardous waste at an approved waste disposal plant or licensed chemical destruction facility.[1][2][3][4]
Alternative Disposal Controlled incineration with flue gas scrubbing is a suitable method.[1]
Environmental Hazards Harmful or very toxic to aquatic life with long-lasting effects. Do not discharge into sewers, surface waters, or groundwater.[2][3][5]
Spill Management Absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[3][5][6]
Container Disposal Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, puncture to prevent reuse and dispose of in a sanitary landfill or via controlled incineration.[1]
Regulatory Compliance Disposal must be in accordance with all applicable local, regional, and national laws and regulations.[1][2][4][6]
Prohibited Actions Do not contaminate water, foodstuffs, or feed. Do not discharge to sewer systems. Evaporation is not an acceptable disposal method.[1][7]
Experimental Protocols for Disposal
Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

A Start: this compound Waste Identified J Has a spill occurred? A->J B Is the container empty? D Triple rinse with a suitable solvent B->D Yes G Package in a suitable, closed, and labeled container for hazardous waste B->G No C Is the material pure or in solution? C->B Containerized E Collect rinsate as hazardous waste D->E F Deface label and dispose of container as per lab protocol (e.g., glass recycling) D->F E->G H Store in a designated hazardous waste accumulation area G->H I Arrange for pickup by a licensed chemical waste disposal service H->I M End: Waste properly disposed I->M J->C No K Absorb with inert material (sand, vermiculite) J->K Yes L Collect contaminated material into a sealed container for hazardous waste K->L L->H

Caption: Disposal workflow for this compound.

Detailed Procedural Guidance

1. Waste Identification and Segregation:

  • This compound waste, including unused product, solutions, and contaminated materials, must be classified as hazardous chemical waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[2]

2. Containment and Labeling:

  • Collect all this compound waste in a suitable, leak-proof, and closed container.[1] The container must be compatible with terpenes.

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

3. Handling Spills:

  • In the event of a spill, immediately alert personnel in the area.

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[3]

  • Contain the spill and prevent it from entering drains or waterways.[3][5]

  • Absorb the spilled material with a non-combustible, inert absorbent such as sand, vermiculite, or diatomaceous earth.[5][6]

  • Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5]

4. Storage Prior to Disposal:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[1]

  • Keep away from ignition sources, heat, and incompatible materials.[1]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • The primary method of disposal should be through a licensed chemical destruction plant, with controlled incineration being a preferred method.[1]

  • Never pour this compound down the drain or dispose of it with general laboratory trash.[1][5] Terpenes have a high biological and chemical oxygen demand (BOD/COD) that can disrupt wastewater treatment processes.[8]

6. Empty Container Management:

  • For empty containers, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

  • After thorough rinsing, deface or remove the original label.[7] The container can then be disposed of according to your institution's procedures for clean glassware or plastic, which may include recycling.[1]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the environmentally responsible management of chemical waste. Always consult your institution's specific safety protocols and your local regulatory requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.